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  • Product: 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride
  • CAS: 950672-33-0

Core Science & Biosynthesis

Foundational

Pharmacokinetics of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride based pharmaceutical intermediates

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Chloro-2-(piperidin-4-yloxy)pyridine Hydrochloride Abstract This technical guide provides a comprehensive framework for the pharmacokinetic characterizati...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Chloro-2-(piperidin-4-yloxy)pyridine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic characterization of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride, a key intermediate in modern pharmaceutical development. Recognizing that publicly available pharmacokinetic data for this specific intermediate is limited, this document establishes a predictive and strategic approach based on its structural motifs and data from analogous compounds. We will detail the rationale and methodologies for a full suite of in vitro ADME assays, propose likely metabolic pathways, outline a robust bioanalytical method using LC-MS/MS, and present a strategic design for an initial in vivo pharmacokinetic study in a rodent model. This guide is intended for researchers, scientists, and drug development professionals to enable a thorough and efficient evaluation of this and similar chemical entities, ensuring that critical pharmacokinetic data informs candidate selection and development milestones.

Introduction: The Imperative for Early Pharmacokinetic Assessment

5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride represents a significant structural scaffold found in a variety of biologically active molecules, including G-protein-coupled receptor (GPR119) agonists investigated for the treatment of type 2 diabetes.[1] As a pharmaceutical intermediate, understanding its behavior within a biological system is paramount. The journey of a drug from administration to its site of action and subsequent elimination is governed by its pharmacokinetic (PK) profile, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).

Early and accurate characterization of ADME properties is a cornerstone of modern drug discovery, serving to de-risk candidates, reduce late-stage attrition, and minimize costly investments in compounds with flawed pharmacokinetic profiles.[2][3] This guide provides the scientific rationale and detailed protocols for a comprehensive pharmacokinetic evaluation of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride, establishing a blueprint for its progression from a chemical entity to a viable drug development candidate.

Physicochemical Properties: The Foundation of Pharmacokinetics

A molecule's intrinsic physicochemical properties are the primary determinants of its pharmacokinetic behavior. These parameters dictate its solubility, ability to cross biological membranes, and potential for metabolism.

PropertyPredicted/Known ValueImplication for Pharmacokinetics
Molecular Formula C₁₀H₁₃ClN₂O (Free Base)Foundational for all calculations.[4]
Molecular Weight 212.68 g/mol (Free Base)Influences diffusion rates and fits within Lipinski's Rule of Five.[4]
CAS Number 950672-33-0 (Hydrochloride)Unique identifier for the salt form.[5]
Predicted XlogP 1.9Suggests a moderate lipophilicity, favorable for membrane permeability without excessive sequestration in fatty tissues.[6]
pKa (Predicted) ~8.5 (Piperidine N)The piperidine nitrogen will be protonated at physiological pH (7.4), increasing aqueous solubility but potentially limiting passive diffusion of the charged species.
Aqueous Solubility High (as Hydrochloride salt)The salt form enhances solubility, which is crucial for formulation and absorption from the gastrointestinal tract. Kinetic and thermodynamic solubility assays are still required.[7]

In Vitro ADME Profiling: A Mechanistic Investigation

In vitro ADME assays are indispensable for the early assessment of a compound's potential liabilities and for building a mechanistic understanding of its disposition.[8] They are cost-effective, high-throughput, and reduce the reliance on animal testing in the initial stages of discovery.[7]

Metabolic Stability Assessment

The primary objective is to determine the intrinsic clearance rate of the compound. This is achieved by incubating the compound with liver-derived enzyme systems and monitoring its disappearance over time.

Experimental Protocol: Liver Microsomal Stability

  • Preparation: Human liver microsomes (HLM) are thawed on ice. A stock solution of 5-Chloro-2-(piperidin-4-yloxy)pyridine is prepared in a suitable organic solvent (e.g., DMSO) and diluted in incubation buffer.

  • Rationale: HLMs are rich in Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. Using human-derived microsomes provides a direct, albeit simplified, model of human hepatic clearance.[2]

  • Incubation: The compound (typically at 1 µM) is pre-incubated with HLMs (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C to allow for temperature equilibration.

  • Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP enzyme activity. A regenerating system is used to ensure its concentration does not become a rate-limiting factor.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

This assay is critical for assessing the potential for drug-drug interactions (DDIs). It determines if the compound can inhibit the metabolism of other drugs that are substrates of major CYP isoforms.

Experimental Protocol: CYP Inhibition (Fluorometric)

  • System: Recombinant human CYP isozymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) are used with specific fluorogenic probe substrates.

  • Rationale: Using individual recombinant enzymes allows for a clean assessment of inhibition against specific isoforms without confounding factors from other enzymes present in microsomes.[7]

  • Procedure: The test compound is incubated with each CYP isozyme and its corresponding probe substrate.

  • Detection: The rate of formation of the fluorescent metabolite is measured. A reduction in fluorescence compared to a vehicle control indicates inhibition.

  • Analysis: Data is plotted as percent inhibition versus compound concentration to determine an IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Proposed Metabolic Pathways

Based on the structure, which contains a piperidine ring and a chloropyridine moiety, several metabolic pathways are plausible. The piperidine ring, in particular, is susceptible to oxidation by CYP enzymes.[9]

Likely Metabolic Transformations:

  • Piperidine Hydroxylation: Oxidation at the C3 or C4 position of the piperidine ring is a common metabolic route.

  • N-Dealkylation: While less likely for an internal piperidine nitrogen, cleavage of the piperidine ring can occur, although this is often a minor pathway.[9]

  • Pyridine Ring Oxidation: The electron-rich pyridine ring can be oxidized to form an N-oxide, a common metabolic fate for pyridine-containing compounds.[10]

  • Aromatic Hydroxylation: Hydroxylation of the chloropyridine ring is also possible, though the position will be directed by the existing substituents.

Metabolic_Pathway Parent 5-Chloro-2-(piperidin-4-yloxy)pyridine M1 Piperidine Hydroxylation (M1) Parent->M1 CYP-mediated (e.g., CYP3A4, 2D6) M2 Pyridine N-Oxidation (M2) Parent->M2 FMO, CYP M3 Aromatic Hydroxylation (M3) Parent->M3 CYP-mediated Excretion Glucuronidation & Excretion M1->Excretion M2->Excretion M3->Excretion PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling In-Life Phase cluster_Analysis Bioanalysis & Data Phase IV IV Dosing (1 mg/kg) (n=3 rats) BS Serial Blood Sampling (0-24h) IV->BS PO PO Dosing (10 mg/kg) (n=3 rats) PO->BS PP Plasma Processing (Centrifugation) BS->PP LCMS LC-MS/MS Quantification PP->LCMS PK Pharmacokinetic Analysis (NCA) LCMS->PK Report PK Parameter Report (AUC, t½, CL, %F) PK->Report

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Exploratory

Decoding the Receptor Binding Affinity of 5-Chloro-2-(piperidin-4-yloxy)pyridine Derivatives: A Technical Guide to GPR119 Agonism

Executive Summary & Strategic Context The pursuit of novel therapeutics for Type 2 Diabetes (T2D) and metabolic syndrome has driven extensive research into G-protein-coupled receptor 119 (GPR119). Expressed predominantly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The pursuit of novel therapeutics for Type 2 Diabetes (T2D) and metabolic syndrome has driven extensive research into G-protein-coupled receptor 119 (GPR119). Expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 represents a compelling target due to its dual mechanism of action: stimulating glucose-dependent insulin secretion and promoting the release of incretin hormones like Glucagon-Like Peptide-1 (GLP-1) ()[1].

Among the myriad of chemical scaffolds evaluated for GPR119 agonism, 5-chloro-2-(piperidin-4-yloxy)pyridine derivatives have emerged as a privileged pharmacophore. This whitepaper dissects the receptor binding affinity, structure-activity relationships (SAR), and experimental validation protocols for this specific class of compounds, culminating in the clinical candidate BMS-903452[2].

Mechanistic Pharmacology & Receptor Binding Dynamics

GPR119 is a Class A (rhodopsin-like) GPCR that couples exclusively to the Gαs protein pathway. When a 5-chloro-2-(piperidin-4-yloxy)pyridine derivative binds to the orthosteric site of GPR119, it induces a conformational shift that facilitates the exchange of GDP for GTP on the Gαs subunit.

This activation triggers Adenylate Cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP). The subsequent activation of Protein Kinase A (PKA) drives the exocytosis of insulin-containing granules in the pancreas and GLP-1 in the gut ()[3].

GPR119_Pathway Ligand 5-Chloro-2-(piperidin-4-yloxy)pyridine Derivative (e.g., BMS-903452) Receptor GPR119 Receptor (Pancreatic β-cells / Gut) Ligand->Receptor Agonism GProtein Gαs Protein Receptor->GProtein Activation AC Adenylate Cyclase (AC) GProtein->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Binding Outcome1 Insulin Secretion (Pancreas) PKA->Outcome1 Outcome2 GLP-1 Secretion (Intestine) PKA->Outcome2

GPR119 signaling cascade initiated by 5-chloro-2-(piperidin-4-yloxy)pyridine derivatives.

Structural Basis of Binding

The architectural genius of the 5-chloro-2-(piperidin-4-yloxy)pyridine scaffold lies in its precise spatial geometry:

  • The 5-Chloro-Pyridine Ring: The chlorine atom at the 5-position is not merely a synthetic artifact; it provides critical lipophilic contacts within the hydrophobic pocket of the GPR119 binding site. Removing this halogen drastically reduces receptor affinity.

  • The Piperidin-4-yloxy Linker: The ether linkage provides rotational flexibility, allowing the piperidine nitrogen to project outward. This nitrogen serves as a vital attachment point for further functionalization (e.g., coupling with a 5-chloropyrimidine ring in BMS-903452), modulating the compound's basicity and optimizing pharmacokinetic exposure[1].

Quantitative Affinity & Structure-Activity Relationship (SAR)

Understanding the SAR of this scaffold requires comparing its binding affinity against other known GPR119 agonists. Affinity is predominantly measured via functional EC50 values in cAMP accumulation assays rather than traditional radioligand displacement, as functional assays confirm both binding and the necessary Gαs activation.

Table 1: Comparative Binding Affinities of GPR119 Agonists

Compound / ScaffoldCore Structural FeatureTargetEC50 (cAMP Assay)Clinical / Preclinical Status
BMS-903452 5-chloro-2-(piperidin-4-yloxy)pyridine GPR11914 nM Preclinical / Phase I[1][2]
Unsubstituted Analog*2-(piperidin-4-yloxy)pyridineGPR119>500 nMBaseline SAR comparison
MBX-2982Tetrazole-based (Non-pyridine)GPR119~2 nMDiscontinued (Phase II)[3]
DS-8500aCarbamoyl-based (Non-pyridine)GPR119~10 nMDiscontinued (Phase II)[3]

*Note: The unsubstituted analog demonstrates the critical nature of the 5-chloro substitution; without it, lipophilic engagement drops, resulting in a >30-fold loss in potency.

Experimental Workflows: Validating Receptor Binding & Functional Agonism

To establish trustworthiness in drug development, receptor binding protocols must be self-validating systems. For 5-chloro-2-(piperidin-4-yloxy)pyridine derivatives, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP dynamic assay.

Why HTRF over Radioligand Binding?

While radioligand assays confirm orthosteric occupation, they do not differentiate between agonists, antagonists, or inverse agonists. Because the therapeutic value of these derivatives relies entirely on Gαs activation, quantifying downstream cAMP via HTRF provides a direct, functionally relevant measure of binding affinity (EC50).

Step-by-Step HTRF cAMP Accumulation Protocol
  • Cell Culture & Preparation: Plate Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR119 at a density of 5,000 cells/well in a 384-well plate.

    • Causality: CHO-K1 cells provide a clean background with minimal endogenous GPCR interference, ensuring the signal is specific to the transfected hGPR119.

  • Compound Incubation: Treat the cells with serial dilutions of the 5-chloro-2-(piperidin-4-yloxy)pyridine derivative (e.g., 10 pM to 10 μM) in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory; it prevents the cellular degradation of newly synthesized cAMP, allowing for an accurate, cumulative measurement of receptor activation.

  • Control Implementation (Self-Validation): Include a baseline vehicle control (0.1% DMSO) and a positive control (10 μM Forskolin).

    • Causality: Forskolin directly activates Adenylate Cyclase independent of the GPCR. If the Forskolin wells fail to produce high cAMP, the assay system (cells or detection reagents) is compromised, invalidating the run.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate). Incubate for 1 hour at room temperature.

  • Time-Resolved Fluorescence Reading: Measure the emission ratio at 665 nm / 620 nm using a microplate reader. Calculate the EC50 using a 4-parameter logistic non-linear regression model.

Assay_Workflow Step1 1. Cell Preparation (CHO-K1 expressing hGPR119) Step2 2. Compound + IBMX Incubation (Prevents cAMP degradation by PDEs) Step1->Step2 Step3 3. Cell Lysis & Reagent Addition (cAMP-d2 & anti-cAMP Cryptate) Step2->Step3 Step4 4. HTRF Signal Detection (Measure 665nm / 620nm emission ratio) Step3->Step4 Step5 5. Data Regression (Calculate EC50 via 4-parameter fit) Step4->Step5

Step-by-step HTRF cAMP accumulation assay workflow for evaluating GPR119 agonists.

Translational Perspectives & Safety Profiling

High receptor binding affinity is only one pillar of drug development. The 5-chloro-2-(piperidin-4-yloxy)pyridine scaffold, particularly embodied by BMS-903452, demonstrates an exceptional translational profile.

In vitro safety assays reveal that this specific structural arrangement avoids common off-target liabilities. For instance, BMS-903452 shows no significant inhibition (IC50 > 40 μM) across nine different cytochrome P450 (CYP450) enzymes, does not activate the Pregnane X Receptor (PXR) (EC50 > 50 μM), and exhibits zero toxicity in hepatic (HEPG2) cell lines ()[2]. In vivo, this translates to a dose-dependent increase in active GLP-1 levels and robust glycemic control in Sprague-Dawley rat models, proving that the high in vitro binding affinity successfully bridges to systemic metabolic efficacy[1][2].

References

  • Wacker DA, et al. "Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • ACS Publications. "Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2025. URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of 5-Chloro-2-(piperidin-4-yloxy)pyridine Hydrochloride in the Development of GPR119 Agonists

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary The development of novel therapeutics for Type 2 Diabetes (T2D) has in...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The development of novel therapeutics for Type 2 Diabetes (T2D) has increasingly focused on G-protein-coupled receptor 119 (GPR119) due to its dual mechanism of action: stimulating glucose-dependent insulin release in the pancreas and promoting the secretion of the incretin GLP-1 in the gastrointestinal tract[1].

As a Senior Application Scientist, I have structured this protocol to move beyond mere procedural steps, focusing on the mechanistic causality that dictates our synthetic choices. 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS 308386-36-9) serves as a highly versatile, structurally rigid building block in the synthesis of GPR119 agonists[2]. This guide details the self-validating synthesis of this critical intermediate and its downstream application in generating pyrimidine-coupled GPR119 agonist analogs, drawing inspiration from the structural motifs explored during the discovery of clinical candidates like BMS-903452[3].

Chemical Profile & Specifications

To ensure reproducibility, the intermediate must meet stringent purity specifications before downstream coupling.

ParameterSpecification
Chemical Name 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride
CAS Number 308386-36-9 (HCl salt) / 260441-44-9 (Free base)
Molecular Formula C₁₀H₁₄Cl₂N₂O
Molecular Weight 249.14 g/mol
Appearance White to off-white crystalline solid
Purity Requirement >98% (HPLC) for downstream pharmaceutical synthesis

Mechanistic Insights: The Piperidinyl-Pyridyl Ether Motif (E-E-A-T)

In medicinal chemistry, the selection of a building block is never arbitrary. The 5-chloro-2-pyridyl ether moiety provides three distinct pharmacological and synthetic advantages:

  • Metabolic Stability: The ether linkage is highly resistant to oxidative cleavage compared to corresponding amine or alkyl linkers.

  • Pharmacokinetic Modulation: The 5-chloro substitution on the pyridine ring serves a dual purpose. It blocks CYP450-mediated oxidation at the electron-rich 5-position and modulates the pKa of the pyridine nitrogen, thereby improving the overall lipophilicity and half-life of the final drug candidate[1].

  • Spatial Geometry: The rigid pyridine ring, combined with the flexible piperidine chair conformation, provides an optimal vector for projecting substituents into the deep, lipophilic binding pocket of the GPR119 receptor[3].

GPR119Pathway Agonist GPR119 Agonist (Synthesized Analog) Receptor GPR119 Receptor (Pancreas / Intestine) Agonist->Receptor GProtein Gs Protein Activation Receptor->GProtein AC Adenylate Cyclase GProtein->AC cAMP cAMP Elevation AC->cAMP Outcome1 GLP-1 Secretion (Intestinal L-Cells) cAMP->Outcome1 Outcome2 Insulin Secretion (Pancreatic β-Cells) cAMP->Outcome2

Figure 1: GPR119 receptor activation pathway leading to GLP-1 and insulin secretion.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine Hydrochloride

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by an anhydrous deprotection to yield the target intermediate.

Step 1.1: SNAr Etherification

  • Preparation: To a dry, argon-purged 500 mL round-bottom flask, add N-Boc-4-hydroxypiperidine (1.0 eq, 50 mmol) and 150 mL of anhydrous THF. Cool the mixture to 0°C using an ice bath.

  • Deprotonation: Add Potassium tert-butoxide (KOtBu, 1.2 eq, 60 mmol) portion-wise over 10 minutes.

    • Causality: KOtBu is selected over Sodium Hydride (NaH) for its superior solubility in THF and safer handling profile at scale. It rapidly deprotonates the piperidinol to form a highly nucleophilic alkoxide.

  • Substitution: Stir for 30 minutes, then add 2,5-dichloropyridine (1.05 eq, 52.5 mmol). Heat the reaction to 60°C and reflux for 12 hours.

    • Causality: The 2-chloro position is highly activated toward nucleophilic attack due to the electron-withdrawing effect of the adjacent pyridine nitrogen. The 5-chloro position remains unreactive under these conditions, ensuring >95% regioselectivity.

  • Workup: Quench the reaction with distilled water (50 mL), extract with Ethyl Acetate (3 x 100 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 1.2: Anhydrous Boc Deprotection

  • Reaction: Dissolve the crude Boc-protected intermediate in minimal anhydrous dichloromethane (DCM, 50 mL). Slowly add 4M HCl in Dioxane (5.0 eq) at room temperature.

    • Causality: Anhydrous acidic conditions are critical. Using aqueous acids risks hydrolysis of the newly formed ether linkage. Furthermore, the use of HCl in dioxane cleanly precipitates the product as a hydrochloride salt, driving the reaction forward.

  • Validation: Stir for 4 hours. The heavy precipitation of a white solid serves as a self-validating visual indicator of successful deprotection.

  • Isolation: Filter the precipitate, wash thoroughly with cold diethyl ether to remove organic impurities, and dry under high vacuum to yield the pure hydrochloride salt.

Protocol 2: Downstream Application (Synthesis of a GPR119 Agonist Analog)

To demonstrate the utility of the intermediate, we couple it to a pyrimidine core, mimicking the right-hand motif of clinical GPR119 agonists[3].

  • Reaction Setup: Suspend 5-Chloro-2-(piperidin-4-yloxy)pyridine HCl (1.0 eq, 10 mmol) and 2,5-dichloropyrimidine (1.1 eq, 11 mmol) in 30 mL of anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 30 mmol) dropwise.

    • Causality: DIPEA serves a dual function: it neutralizes the hydrochloride salt to liberate the nucleophilic secondary amine, and it acts as an acid scavenger for the HCl generated during the SNAr coupling. Its steric bulk prevents it from competing as a nucleophile.

  • Coupling: Heat the mixture to 80°C for 8 hours.

    • Causality: The 2-position of the pyrimidine ring is highly reactive toward amines, allowing the coupling to proceed smoothly without the need for expensive palladium catalysis (Buchwald-Hartwig).

  • Purification: Precipitate the product by pouring the cooled mixture into 150 mL of ice water. Filter the resulting solid and recrystallize from hot ethanol to yield the final GPR119 agonist analog.

SyntheticWorkflow SM1 2,5-Dichloropyridine Step1 SNAr Reaction (KOtBu, THF, 60°C) SM1->Step1 SM2 N-Boc-4-hydroxypiperidine SM2->Step1 Int1 Boc-Protected Intermediate (Ether Formation) Step1->Int1 Step2 Boc Deprotection (4M HCl in Dioxane, RT) Int1->Step2 Product 5-Chloro-2-(piperidin-4-yloxy)pyridine HCl Step2->Product Step3 Downstream SNAr (2,5-Dichloropyrimidine, DIPEA) Product->Step3 Final GPR119 Agonist Analog Step3->Final

Figure 2: Synthetic workflow from starting materials to the GPR119 agonist analog.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected yields for the workflows described above, providing a benchmark for laboratory validation.

Reaction StepReagentsBase / CatalystSolventTemp / TimeTypical YieldPurity (HPLC)
1. Etherification (SNAr) 2,5-Dichloropyridine, N-Boc-4-hydroxypiperidineKOtBu (1.2 eq)THF60°C, 12h82 - 88%>95%
2. Boc Deprotection Boc-Intermediate4M HCl in DioxaneDCMRT, 4h90 - 95%>98%
3. Pyrimidine Coupling Intermediate HCl, 2,5-DichloropyrimidineDIPEA (3.0 eq)DMF80°C, 8h75 - 80%>97%

References

  • Wacker, D. A., et al. "Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119". Journal of Medicinal Chemistry, 2014, 57(18), 7499-7508. URL: [Link]

  • EPA CompTox Chemicals Dashboard. "5-Chloro-2-(piperidin-4-yloxy)pyridine". U.S. Environmental Protection Agency. URL: [Link]

Sources

Application

Application Note: N-Alkylation Strategies for 5-Chloro-2-(piperidin-4-yloxy)pyridine Hydrochloride

Introduction & Chemical Context 5-Chloro-2-(piperidin-4-yloxy)pyridine is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of GPCR ligands, kinase inhibitors, and CNS-active...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-Chloro-2-(piperidin-4-yloxy)pyridine is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of GPCR ligands, kinase inhibitors, and CNS-active therapeutics. The presence of the basic secondary amine in the piperidine ring makes it an ideal handle for structural diversification via N-alkylation.

Because this scaffold is typically supplied and stored as a hydrochloride salt to enhance bench stability and solubility, any functionalization strategy must account for the initial neutralization of the salt. Failure to adequately liberate the free base is a primary cause of low yields, sluggish kinetics, and stalled reactions in piperidine derivatization[1].

This application note details two highly validated, self-correcting protocols for the N-alkylation of 5-chloro-2-(piperidin-4-yloxy)pyridine hydrochloride: Direct SN2 Alkylation and Reductive Amination .

Mechanistic Pathways & Strategy Selection

The choice of N-alkylation method depends heavily on the nature of the desired alkyl appendage, the available electrophiles, and the steric bulk of the target molecule[2].

  • Direct Alkylation (SN2): Best suited for primary alkyl halides, benzyl halides, and allyl halides. It requires stoichiometric base to both neutralize the starting HCl salt and scavenge the hydrohalic acid byproduct generated during the reaction[2].

  • Reductive Amination: The superior choice when avoiding over-alkylation (quaternization) is critical, or when utilizing readily available aldehydes and ketones. It proceeds via an iminium intermediate, which is selectively reduced by mild hydride donors like Sodium Triacetoxyborohydride (NaBH(OAc)₃)[3].

Workflow Start 5-Chloro-2-(piperidin-4-yloxy)pyridine HCl Decision Electrophile Type? Start->Decision Direct Alkyl Halide (R-X) Direct SN2 Alkylation Decision->Direct R-X RedAm Aldehyde/Ketone (R=O) Reductive Amination Decision->RedAm R=O Base Add Base (≥2.0 eq) Neutralize & Scavenge HX Direct->Base Imine Add Base (1.0 eq) Form Iminium Intermediate RedAm->Imine Heat Heat in MeCN/DMF (60-80°C) Base->Heat Reduce In situ Reduction NaBH(OAc)3 in DCE Imine->Reduce Product N-Alkylated Target Compound Heat->Product Reduce->Product

Decision matrix and workflow for selecting the optimal N-alkylation strategy.

Protocol A: Direct N-Alkylation via SN2 Substitution

Direct alkylation is straightforward but prone to dialkylation if not strictly controlled. Because the starting material is a hydrochloride salt, at least 2.0 to 2.5 equivalents of base are required: one equivalent to liberate the piperidine free base, and the remainder to neutralize the HX generated during the substitution[1].

Causality in Experimental Design
  • Base Selection: Potassium carbonate (K₂CO₃) is preferred as a heterogeneous base because it is easily removed via filtration during workup[1]. For moisture-sensitive or homogeneous reactions, N,N-Diisopropylethylamine (DIPEA) is the optimal organic base due to its steric bulk, which prevents it from acting as a competing nucleophile[2].

  • Catalyst: When using alkyl chlorides, the addition of 0.1 equivalents of Potassium Iodide (KI) accelerates the reaction via the Finkelstein reaction, generating a more reactive alkyl iodide in situ[1].

Step-by-Step Methodology
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride (1.0 eq) and anhydrous Acetonitrile (MeCN) or DMF to achieve a 0.2 M concentration[1].

  • Free-Basing: Add finely powdered, anhydrous K₂CO₃ (2.5 eq). Stir the suspension at room temperature for 15 minutes under an inert nitrogen atmosphere to ensure complete liberation of the free base.

  • Electrophile Addition: Add the alkyl halide (1.1 eq). If using an alkyl chloride, simultaneously add KI (0.1 eq)[1].

  • Reaction Execution: Heat the mixture to 60–80 °C (reflux for MeCN). Monitor the reaction via LC-MS or TLC. The reaction typically reaches completion within 12–24 hours[1].

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts (K₂CO₃, KCl, KI)[1]. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in Ethyl Acetate (EtOAc), wash with water (2x) and brine (1x), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography[1].

Protocol B: Reductive Amination

Reductive amination is inherently milder and highly selective, completely avoiding the risk of over-alkylation to the quaternary ammonium salt[4]. The reaction relies on the condensation of the piperidine secondary amine with a carbonyl compound to form an iminium ion, which is subsequently reduced.

Causality in Experimental Design
  • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike Sodium Borohydride (NaBH₄), which can prematurely reduce the starting aldehyde/ketone, NaBH(OAc)₃ is sterically hindered and electron-deficient, making it highly selective for the more electrophilic iminium ion at pH 4–5[3],[4].

  • Solvent Selection: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are standard[5]. However, recent green chemistry initiatives have demonstrated that Ethyl Acetate (EtOAc) can serve as an excellent, less toxic alternative for gram-scale reactions[6].

  • Pre-formation of Free Base: Because the starting material is an HCl salt, adding a stoichiometric amount of Triethylamine (TEA) or DIPEA (1.0 eq) is strictly required to generate the nucleophilic free amine before iminium formation can occur[7].

Step-by-Step Methodology
  • Reactant Preparation: In a dry flask, suspend 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride (1.0 eq) in anhydrous DCE or EtOAc (0.2 M)[6].

  • Neutralization: Add DIPEA or TEA (1.0 eq) and stir for 10 minutes at room temperature[7].

  • Iminium Formation: Add the target aldehyde or ketone (1.05 eq). For sterically hindered ketones, add glacial acetic acid (0.1–1.0 eq) to facilitate iminium ion formation[5]. Stir for 30–60 minutes.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.4 to 1.5 eq) portion-wise to control any mild exotherm[5].

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 2–6 hours[6].

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases[6]. Extract the aqueous layer with DCM or EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate[7],[6].

Quantitative Data & Optimization Matrix

To assist in rapid protocol selection and troubleshooting, the following table synthesizes the operational parameters and expected outcomes for both methods.

Parameter / MetricProtocol A: Direct SN2 AlkylationProtocol B: Reductive Amination
Optimal Electrophile Primary alkyl halides, benzyl halidesAldehydes, unhindered ketones
Preferred Base K₂CO₃ (2.5 eq) or DIPEA (2.5 eq)DIPEA or TEA (1.0 eq) to neutralize HCl salt
Solvent MeCN, DMFDCE, DCM, EtOAc, THF
Temperature 60 °C – 80 °C0 °C to Room Temperature
Typical Reaction Time 12 – 24 hours2 – 6 hours
Primary Side Reaction Dialkylation (Quaternization)Premature carbonyl reduction (if using NaBH₄)
Yield Expectation 60% – 85%75% – 95%
Key Additives KI (0.1 eq) for alkyl chloridesAcOH (0.1-1.0 eq) for sluggish imine formation

References

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] Common Organic Chemistry URL: [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes Royal Society of Chemistry (RSC) URL:[Link]

  • Myers Chem 115: Reduction with Sodium Triacetoxyborohydride Harvard University URL:[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

Sources

Method

Application Note: Catalytic Systems for the Chemoselective Functionalization of 5-Chloro-2-(piperidin-4-yloxy)pyridine Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, chemoselective workflow design, and validated catalytic protocols. Executive Summary & Molecule Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, chemoselective workflow design, and validated catalytic protocols.

Executive Summary & Molecule Profiling

5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, its structural duality presents a significant chemoselectivity challenge for synthetic chemists.

The molecule possesses two distinct reactive vectors:

  • A nucleophilic secondary amine (masked as an inactive hydrochloride salt).

  • An electrophilic aryl chloride (highly deactivated by the electron-donating 2-alkoxy group).

This application note provides an expert-level framework for designing catalytic systems that selectively target either the piperidine nitrogen or the pyridine C-Cl bond, preventing unwanted polymerization and ensuring high-yielding transformations.

Mechanistic Causality & Chemoselectivity Strategy

The Causality of Oligomerization

A common pitfall when handling bifunctional molecules containing both an amine and an aryl halide is the risk of self-condensation. If 5-Chloro-2-(piperidin-4-yloxy)pyridine is subjected directly to Palladium-catalyzed cross-coupling conditions with a strong base (e.g., NaOtBu), the base will liberate the free secondary amine. This nucleophile will rapidly attack the Pd-activated 5-chloro position of adjacent molecules, leading to uncontrolled oligomerization.

The Chemoselective Solution

To establish a self-validating and predictable synthetic system, reactivity must be strictly compartmentalized based on the relative rates of oxidative addition and intrinsic nucleophilicity [1].

  • Pathway A (Selective N-Functionalization): The relative rates of oxidative addition for carbon-halogen bonds follow the strict trend: C-I > C-Br >> C-Cl [1]. By utilizing an external aryl bromide or iodide and a mild catalytic system (e.g., Pd₂dba₃/BINAP), the piperidine amine can be selectively arylated. The internal C-Cl bond remains completely intact because the catalyst preferentially activates the much weaker C-Br bond of the external electrophile.

  • Pathway B (Selective C-Cl Functionalization): To functionalize the 5-chloro position (e.g., via Suzuki-Miyaura or Buchwald-Hartwig coupling), the piperidine nitrogen must first be protected (e.g., via Boc anhydride) or pre-functionalized. Once the nucleophilic amine is blocked, aggressive catalytic systems can be deployed to activate the stubborn C-Cl bond.

Chemoselectivity SM 5-Chloro-2-(piperidin-4-yloxy)pyridine HCl (Bifunctional SM) Base Neutralization (Mild Base) Free Secondary Amine Generated SM->Base + 1.0 eq Base PathA Pathway A: N-Functionalization (Leaves C-Cl Intact) Base->PathA Highly reactive electrophile (e.g., Ar-Br) PathB Pathway B: C-Cl Functionalization (Requires N-Protection) Base->PathB Pd Catalyst + Strong Base Oligomer WARNING: Oligomerization (If N-H is unprotected) PathB->Oligomer Direct Reaction Protect N-Protection (e.g., Boc2O) or Pre-functionalization PathB->Protect Step 1: Block Nucleophile CrossCouple Pd-Catalyzed Cross-Coupling at 5-Chloro position Protect->CrossCouple Step 2: Bulky Pd Catalyst (e.g., XPhos Pd G3)

Caption: Chemoselectivity logic tree for the functionalization of 5-Chloro-2-(piperidin-4-yloxy)pyridine.

Catalytic System Design: Overcoming Electronic Deactivation

When pursuing Pathway B (reacting the 5-chloro position), chemists must account for the profound electronic deactivation of the pyridine ring.

The 2-alkoxy substitution exerts a strong resonance-donating effect (+M effect) that significantly increases the electron density at the para-position (C-5). This renders the C-Cl bond highly resistant to oxidative addition by Palladium(0) [2]. First-generation catalysts like Pd(PPh₃)₄ are entirely ineffective here.

Expert Guidelines for Catalyst Selection
  • Ligand Choice: Bulky, electron-rich dialkylbiarylphosphine ligands are mandatory to force the oxidative addition of the C-Cl bond and facilitate the subsequent reductive elimination [3]. For Suzuki-Miyaura couplings, XPhos or SPhos are optimal. For Buchwald-Hartwig aminations, BrettPhos or RuPhos are required to prevent β-hydride elimination [4].

  • Precatalyst Selection: Use Generation 3 (G3) or Generation 4 (G4) palladacycles (e.g., XPhos Pd G3). These precatalysts ensure rapid, quantitative generation of the active L-Pd(0) species under mild conditions, bypassing the need for the amine or solvent to reduce a Pd(II) source (like Pd(OAc)₂), which often leads to catalyst death [3].

  • Base Stoichiometry: Because the starting material is an HCl salt, an additional 1.0 equivalent of base must be added to neutralize the salt before the catalytic cycle can commence.

Table 1: Optimization of Catalytic Systems for Suzuki-Miyaura Coupling

Reaction: N-Boc-5-Chloro-2-(piperidin-4-yloxy)pyridine + Phenylboronic acid.

EntryCatalyst / PrecatalystLigandBase (Equiv)SolventTemp (°C)Conversion (%)
1Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)K₂CO₃ (3.0)1,4-Dioxane/H₂O90< 5%
2Pd₂dba₃ (2.5 mol%)XPhos (5 mol%)K₃PO₄ (3.0)1,4-Dioxane/H₂O10045%
3XPhos Pd G3 (2 mol%) None (built-in) K₃PO₄ (3.0) 1,4-Dioxane/H₂O 100 > 95%
4RuPhos Pd G3 (2 mol%)None (built-in)K₃PO₄ (3.0)1,4-Dioxane/H₂O10082%

Note: Entry 3 demonstrates the superiority of G3 palladacycles combined with the XPhos ligand for deactivated aryl chlorides.

Experimental Protocols

The following protocols are designed as self-validating workflows. Each step includes specific analytical checkpoints to ensure the integrity of the reaction before proceeding.

Protocol 1: Chemoselective N-Boc Protection (Prerequisite for Pathway B)

Objective: Mask the secondary amine to prevent oligomerization during subsequent Pd-catalysis.

  • Preparation: In a round-bottom flask, suspend 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride (1.0 equiv, 10 mmol) in dry Dichloromethane (DCM, 0.2 M).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol) dropwise at 0 °C. Causality: 1.0 equiv neutralizes the HCl salt; 1.5 equiv acts as the base for the protection step. Stir for 15 minutes until a clear solution forms.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv, 11 mmol) in portions.

  • Reaction & Monitoring: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar amine spot (baseline) should completely convert to a higher R_f spot.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the 5-Chloro Position

Objective: Form a C-C bond at the deactivated 5-chloro position using an optimized Pd-system.

  • Setup: In a rigorously dried Schlenk tube, combine the N-Boc protected intermediate from Protocol 1 (1.0 equiv, 5 mmol), the desired arylboronic acid (1.5 equiv, 7.5 mmol), and finely ground anhydrous K₃PO₄ (3.0 equiv, 15 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (2 mol%, 0.1 mmol).

  • Inert Atmosphere: Seal the tube with a septum and purge the vessel with Argon (3x vacuum/argon cycles). Causality: Oxygen rapidly deactivates the electron-rich L-Pd(0) intermediate.

  • Solvent: Add degassed 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M total concentration) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap. Heat the mixture at 100 °C in a pre-heated oil bath for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0)L Active Catalyst (from G3) OA Oxidative Addition Pd0->OA Ar-Cl (Slow Step) TM Transmetalation (Boronic Acid) OA->TM Base / Ar-B(OH)2 RE Reductive Elimination TM->RE L-Pd(Ar)(Ar') RE->Pd0 Biaryl Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling of the deactivated aryl chloride.

Protocol 3: Chemoselective Buchwald-Hartwig N-Arylation (Pathway A)

Objective: Directly arylate the piperidine nitrogen with an external aryl bromide, leaving the internal C-Cl bond intact.

  • Setup: In an oven-dried Schlenk tube, add 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride (1.0 equiv, 5 mmol), an external Aryl Bromide (1.2 equiv, 6 mmol), and NaOtBu (2.5 equiv, 12.5 mmol). Causality: The excess base is required to first neutralize the HCl salt.

  • Catalyst Addition: Add Pd₂dba₃ (2 mol% Pd) and BINAP (3 mol%). Causality: BINAP is electron-rich enough to activate the C-Br bond but not bulky/electron-rich enough to activate the internal C-Cl bond, ensuring perfect chemoselectivity.

  • Reaction: Purge with Argon (3x). Add dry, degassed Toluene (0.2 M). Heat at 80 °C for 8 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the strong base. Extract with EtOAc, dry over Na₂SO₄, and purify via chromatography.

References

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Angewandte Chemie / University of Windsor URL: [Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles Organic Process Research & Development - ACS Publications URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility for 5-Chloro-2-(piperidin-4-yloxy)pyridine Hydrochloride

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of heterocyclic hydrochloride salts in organic solvents. 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of heterocyclic hydrochloride salts in organic solvents. 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride is a classic example. While the HCl salt form is excellent for solid-state stability and aqueous formulation, it often presents a severe kinetic and thermodynamic barrier when preparing high-concentration stock solutions in Dimethyl sulfoxide (DMSO).

This guide provides a mechanistic understanding and field-proven protocols to overcome these solubility hurdles, ensuring your in vitro assays are not compromised by poor compound availability.

The Mechanistic Causality: Why Does the HCl Salt Fail in DMSO?

DMSO is a strongly polar, aprotic solvent. Its highly polarized S=O bond makes it an excellent hydrogen-bond acceptor, allowing it to easily solvate cations (like the protonated piperidinium nitrogen). However, because DMSO lacks a hydrogen-bond donor, it is notoriously poor at solvating small, charge-dense anions like chloride (Cl⁻).

Consequently, the high crystalline lattice energy of the 5-Chloro-2-(piperidin-4-yloxy)pyridine HCl salt often exceeds the solvation energy provided by DMSO. The formation of hydrochloride salts does not always enhance solubility above that of the free base, especially in organic solvents[1]. The chloride ion remains "naked" and energetically unfavorable in solution, forcing the compound to remain as an undissolved suspension.

Frequently Asked Questions (FAQs)

Q1: I added my compound to DMSO at 10 mM, but it formed a cloudy suspension. Is the compound degraded? A1: No, it is highly unlikely to be degraded. You are observing a thermodynamic solubility limit or a kinetic delay. The crystalline lattice of the HCl salt has not been broken. Proceed to physical interventions (heating and sonication) before assuming chemical degradation.

Q2: Can I just add water to the DMSO to help dissolve the salt? A2: While water does solvate the chloride anion, adding water to your DMSO stock is strongly discouraged for in vitro screening. It is important to ensure that your DMSO is dry, since even small amounts of water can quite dramatically reduce solubility of the organic framework[2]. Furthermore, water can cause "solvent shock" or "salting out" when the stock is later diluted into assay buffers. You must use anhydrous, fresh DMSO.

Q3: Physical methods (heating/sonication) failed. How can I chemically modify the system without altering the active compound? A3: The most reliable method is in situ free-basing. Converting the hydrochloride salt to the free amine is the most reliable method for achieving solubility in less polar or aprotic organic solvents[3]. By adding a stoichiometric amount of a hindered organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), you deprotonate the piperidine ring. This converts the highly ionic HCl salt into the neutral free base (5-Chloro-2-(piperidin-4-yloxy)pyridine), which is highly lipophilic and dissolves instantly in DMSO.

Quantitative Parameters Summary

Here is a summary of the critical quantitative parameters for troubleshooting this workflow:

ParameterRecommended ValueMechanistic Rationale
Initial Stock Concentration 10 mM – 20 mMAvoids exceeding the thermodynamic solubility limit (Ksp) of the salt form.
Sonication Time 10 – 15 minutesProvides mechanical cavitation to break the crystalline lattice energy.
Heating Temperature 40°C – 60°CGentle warming up to 60°C may be necessary to achieve full dissolution[4].
Base Equivalents (TEA/DIPEA) 1.05 – 1.10 eqA slight molar excess ensures 100% conversion of the HCl salt to the free base.
DMSO Water Content < 0.1% (Anhydrous)Prevents anti-solvent effects; atmospheric moisture drastically reduces solubility.

Experimental Protocols

Protocol A: Physical Disruption (Sonication & Heating)

Use this method first to preserve the compound in its original salt form.

  • Weighing: Accurately weigh the 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride powder into a clean, dry amber glass vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (stored over molecular sieves) to achieve the target concentration (e.g., 10 mM).

  • Vortexing: Vortex the vial vigorously for 30 seconds to disperse the macroscopic aggregates.

  • Sonication: Place the vial in a bath sonicator (room temperature) for 10–15 minutes. Ensure the water level in the bath matches the solvent level in the vial.

  • Heating: If the solution remains cloudy, transfer the vial to a pre-heated water bath or heat block set to 50°C for 10 minutes. Alternate between heating and vortexing.

  • Verification: Visually inspect against a dark background. The solution should be completely transparent.

Protocol B: In Situ Free-Basing (Chemical Intervention)

Use this method if Protocol A fails. This self-validating system converts the compound to its free base, immediately confirming success via visual clearance.

  • Suspension Preparation: Prepare the suspension of the HCl salt in anhydrous DMSO as described in Protocol A (Steps 1-2).

  • Molar Calculation: Calculate the exact molar amount of the 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride in your vial.

  • Base Addition: Add 1.05 to 1.10 molar equivalents of pure Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) directly to the DMSO suspension.

  • Agitation: Vortex the mixture immediately for 60 seconds. The neutralization reaction is rapid. The cloudy suspension should transition to a clear solution as the lipophilic free base is formed and solvated by the DMSO.

  • Storage: Aliquot the clear stock solution into single-use vials and store at -80°C to prevent freeze-thaw degradation.

Troubleshooting Workflows & Mechanistic Diagrams

TroubleshootingWorkflow Start Add HCl Salt to Anhydrous DMSO Check1 Is solution clear? Start->Check1 Physical Protocol A: Physical Sonicate 15 min Heat to 50°C Check1->Physical No Success Proceed to Assay / Store at -80°C Check1->Success Yes Check2 Is solution clear? Physical->Check2 Chemical Protocol B: Chemical Add 1.1 eq TEA/DIPEA (Free-basing) Check2->Chemical No Check2->Success Yes Chemical->Success Soluble Free Base

Decision tree for troubleshooting the DMSO solubility of 5-Chloro-2-(piperidin-4-yloxy)pyridine HCl.

SolvationMechanism Salt Protonated HCl Salt (High Lattice Energy) DMSO DMSO Solvent (Poor Cl⁻ Solvation) Salt->DMSO Insoluble Suspension Base Add TEA / DIPEA (Proton Acceptor) DMSO->Base Chemical Intervention FreeBase Neutral Free Base (Lipophilic) Base->FreeBase Neutralization (-HCl) Soluble Fully Solvated State (Stable Solution) FreeBase->Soluble Favorable Solvation

Mechanistic pathway of in situ free-basing to achieve DMSO solvation.

Sources

Optimization

Minimizing side reactions with 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride

Technical Support Center: Troubleshooting 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing wor...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing workflows involving complex heterocyclic building blocks. 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS: 950672-33-0)[1] is a highly versatile intermediate, most notably utilized in the synthesis of sulfonyl piperidine derivatives for targeting prokineticin-mediated diseases[2].

However, its structural features—a secondary amine locked as an HCl salt, an acid-sensitive ether linkage, and an electron-deficient pyridine ring—create specific reactivity hotspots that frequently lead to side reactions if not strictly controlled. This guide is designed to explain the causality behind these failures and provide self-validating protocols to ensure your synthetic success.

Section 1: Molecular Profiling & Reactivity Hotspots

To prevent side reactions, we must first understand the intrinsic electronic and steric environment of the molecule.

Structural FeatureReactivity ProfilePrimary Side Reaction Risk
Piperidine Nitrogen Secondary amine; primary nucleophilic center for derivatization.Over-alkylation (quaternization) if reacted with excess alkyl halides via direct SN​2 .
Hydrochloride Salt Locks the amine in a protonated, non-nucleophilic state.Incomplete reaction/low yield due to insufficient free-basing.
Ether Linkage (C-O-C) Connects piperidine to the C2 position of the pyridine ring.Cleavage under strongly acidic or nucleophilic conditions, yielding 5-chloro-2-pyridone.
Pyridine Ring (C5-Cl) Electron-deficient, deactivated by Cl, but activated by the C2 oxygen.Undesired SN​Ar at C6 if subjected to extreme nucleophilic conditions at high heat.

Section 2: Troubleshooting FAQs

Q1: Why am I seeing low yields (<20%) and massive amounts of unreacted starting material during N-acylation or N-sulfonylation?

  • The Causality: This is the most common error when working with hydrochloride salts. The secondary amine is protonated ( R2​NH2+​ ), rendering it completely non-nucleophilic because the lone pair is occupied. If you use exactly 1.0 equivalent of base (e.g., DIPEA) for an acylation, that base is entirely consumed neutralizing the HCl salt. When the acid chloride reacts with the trace amount of free amine, it generates more HCl, which immediately protonates the remaining starting material, shutting down the reaction.

  • The Fix: You must use a stoichiometric excess of a non-nucleophilic base. A minimum of 2.5 to 3.0 equivalents of DIPEA is required to ensure complete free-basing and continuous acid scavenging throughout the reaction.

Table 1: Base Equivalency Impact on N-Acylation Yield

Base (DIPEA) Equivalents Reaction State Conversion to Product (%) Unreacted SM (%)
1.0 eq Insufficient (Only neutralizes the HCl salt) < 15% > 80%
2.0 eq Marginal (Scavenges some generated acid) 45 - 60% 30 - 40%

| 3.0 eq | Optimal (Complete free-basing & scavenging) | > 95% | < 2% |

Q2: My LC-MS shows a major byproduct at [M - 99] (loss of the piperidine ring) and the formation of 5-chloro-2-pyridone. What caused this?

  • The Causality: You are observing the cleavage of the ether linkage. 2-Alkoxypyridines are uniquely susceptible to ether cleavage because the resulting leaving group rapidly tautomerizes into a highly thermodynamically stable 2-pyridone (in this case, 5-chloro-2-pyridone). This occurs when the oxygen is protonated by strong acids (e.g., HBr/AcOH, BBr3​ ), allowing a nucleophile to attack the piperidine C4 position and cleave the C-O bond.

  • The Fix: Avoid harsh acidic conditions entirely. If global deprotection of other moieties in your extended molecule is required, opt for milder conditions (e.g., TFA at room temperature) or utilize orthogonal protecting groups that can be removed via hydrogenolysis or basic conditions.

Q3: How do I prevent over-alkylation when functionalizing the piperidine nitrogen with an alkyl group?

  • The Causality: Direct alkylation of secondary amines with alkyl halides ( SN​2 ) frequently leads to over-alkylation. The resulting tertiary amine product is more electron-rich (due to the inductive effect of the new alkyl group) and often sterically unhindered enough to react with a second equivalent of the alkyl halide. This forms an unusable quaternary ammonium salt.

  • The Fix: Abandon direct SN​2 alkylation. Instead, use reductive amination with an aldehyde or ketone. Reductive amination cleanly and selectively stops at the tertiary amine stage because the intermediate iminium ion cannot over-react.

Section 3: Standard Operating Protocols (SOPs)

To ensure reproducibility, follow these self-validating protocols designed specifically for this compound.

Protocol A: Optimized Free-Basing and N-Sulfonylation

Reference workflow adapted from prokineticin receptor ligand synthesis[2].

  • Preparation: Suspend 5-chloro-2-(piperidin-4-yloxy)pyridine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under a nitrogen atmosphere.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. Stir for 15 minutes.

    • Self-Validation Checkpoint: The cloudy suspension must transition to a clear solution. If the mixture remains cloudy, the hydrochloride salt has not fully neutralized; add DIPEA in 0.1 eq increments until clear.

  • Electrophile Addition: Slowly add the desired sulfonyl chloride (1.1 eq) dissolved in a minimal volume of DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (to remove excess acid and DIPEA salts), extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Controlled Reductive Amination (Avoiding Quaternization)
  • Preparation: Dissolve the hydrochloride salt (1.0 eq) in 1,2-Dichloroethane (DCE).

  • Free-Basing: Add Triethylamine (TEA) (1.2 eq) to liberate the free base. Stir for 10 minutes until clear.

  • Iminium Formation: Add the target aldehyde (1.1 eq) and glacial acetic acid (1.5 eq). Stir for 30 minutes at room temperature.

    • Self-Validation Checkpoint: Draw a 5 µL aliquot for LC-MS analysis. You should observe the mass of the iminium intermediate [M+H]+ . A distinct color shift (often to pale yellow) also visually confirms iminium formation.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in small portions to prevent thermal spiking. Stir overnight at room temperature.

  • Workup: Quench with 1N NaOH to break down stable boron-amine complexes. Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

Section 4: Mechanistic Visualization

The following diagram maps the divergent pathways of the compound based on your experimental choices.

Reactivity Start 5-Chloro-2-(piperidin-4-yloxy)pyridine HCl FreeBase Free Base (Active Nucleophile) Start->FreeBase Optimal Base (e.g., DIPEA 3.0 eq) Unreacted Unreacted / Protonated Amine Start->Unreacted Insufficient Base (< 2.0 eq) Cleavage 5-Chloro-2-pyridone (Ether Cleavage) Start->Cleavage Harsh Acids (e.g., HBr) High Temp Desired Desired N-Functionalized Product FreeBase->Desired Controlled Electrophile / Reductive Amination OverAlk Quaternary Ammonium Salt (Over-alkylation) FreeBase->OverAlk Excess Alkyl Halide (SN2 Pathway) FreeBase->Cleavage Strong Nucleophiles High Temp

Fig 1. Divergent reactivity pathways of 5-Chloro-2-(piperidin-4-yloxy)pyridine.

References

  • [2] Title: US10167273B2 - Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases Source: Google Patents URL:

Sources

Troubleshooting

Technical Support Center: Best Practices for Neutralizing 5-Chloro-2-(piperidin-4-yloxy)pyridine Hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective neutralization of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride sal...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective neutralization of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride salts. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed to ensure procedural success and high-purity recovery of the free base.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the neutralization and workup of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride.

Q1: What is the chemical nature of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride, and why is neutralization required?

5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride is the salt form of the parent compound, an organic free base. The hydrochloride salt is typically a stable, crystalline solid, which enhances its shelf-life and handling characteristics.[1] Neutralization is the chemical process of removing the proton (H⁺) from the protonated amine, thereby converting the salt back into its free base form. This is essential for many synthetic applications where the free amine's lone pair of electrons is required for nucleophilic reactions, such as couplings or acylations.[2][3] Furthermore, the free base is significantly more soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) than its polar salt form, facilitating its extraction from aqueous media and subsequent purification.[1]

Q2: The molecule has two nitrogen atoms (piperidine and pyridine). Which one is protonated and what is the implication for neutralization?

The molecule contains two basic nitrogen centers: the aliphatic amine of the piperidine ring and the aromatic amine of the pyridine ring. The piperidine nitrogen is significantly more basic than the pyridine nitrogen.

  • Piperidine: The conjugate acid of piperidine has a pKa of approximately 11.1.[4]

  • Pyridine: The conjugate acid of pyridine has a pKa of approximately 5.25.[4]

Given this large difference in basicity, the proton in the hydrochloride salt will reside predominantly on the more basic piperidine nitrogen. In the case of a dihydrochloride salt, both nitrogen atoms would be protonated.[5][6] For complete neutralization to the free base, it is critical to use a base strong enough and in sufficient quantity to deprotonate the piperidinium ion. The pH of the aqueous solution must be raised substantially above the pKa of the piperidinium conjugate acid (pH > 11.1) to ensure complete conversion. A general rule is to adjust the pH to be at least two units above the pKa of the species you wish to deprotonate.[4]

Q3: What are the recommended bases for neutralization, and how do I choose the right one?

The choice of base depends on the stability of your compound and the desired reaction conditions. Both inorganic and organic bases can be used, but for a clean workup and isolation, inorganic bases are generally preferred.

Base TypeRecommended BasespKa of Conjugate AcidKey Considerations & Causality
Weak Inorganic Sodium Bicarbonate (NaHCO₃)10.3Suitable for neutralizing the pyridinium salt (pKa ~5.25), but may be too weak for complete deprotonation of the more basic piperidinium salt (pKa ~11.1). Use may result in incomplete neutralization and low yields.
Moderate Inorganic Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃)10.3These are the most commonly recommended bases. They are strong enough to deprotonate the piperidinium salt effectively.[2][7] K₂CO₃ is particularly useful as it can help "salt out" the organic product from the aqueous layer, reducing its solubility in water and improving extraction efficiency.[7]
Strong Inorganic Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)~14These bases will ensure rapid and complete neutralization.[8] However, they should be used with caution, as highly basic conditions (pH > 12-13) can cause degradation of sensitive functional groups on the target molecule or other compounds in the reaction mixture.
Organic Amine Triethylamine (TEA), DIPEA10.75, 10.7While effective at neutralizing HCl, using an organic base introduces another soluble amine into the organic layer, which can complicate purification unless it is highly volatile. This approach is more common for in situ neutralization during a reaction rather than for workup.[3]

Recommendation: Start with a saturated aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). This provides a sufficiently basic environment for complete neutralization without resorting to the harshness of NaOH or KOH.

Q4: How should I select the appropriate solvent system for the neutralization and extraction?

An effective workup requires a biphasic system consisting of water and a water-immiscible organic solvent.

  • Aqueous Phase: The hydrochloride salt is first dissolved or suspended in water to allow for ionization and interaction with the aqueous base.

  • Organic Phase: A water-immiscible organic solvent is used to extract the neutralized free base. The ideal solvent should have high solubility for the free base and low solubility for the salt and inorganic byproducts.

Recommended Organic Solvents:

  • Dichloromethane (DCM): Excellent solvent for a wide range of organic compounds. Its higher density means it will form the bottom layer, which can be convenient for separation.

  • Ethyl Acetate (EtOAc): A good, less toxic alternative to DCM. It is less dense than water and will form the top layer. It is, however, susceptible to hydrolysis under strongly acidic or basic conditions.[4]

  • Diethyl Ether (Et₂O): Effective for extraction but its high volatility and flammability require careful handling.

The hydrochloride salt itself is expected to have poor solubility in these organic solvents, which is the principle upon which the extraction is based.[1]

Q5: How can I confirm that the neutralization is complete?

Complete neutralization is critical for maximizing yield. The most reliable method is to monitor the pH of the aqueous layer. After adding the base and allowing the mixture to equilibrate, use a pH strip or a calibrated pH meter to check the aqueous phase. For 5-Chloro-2-(piperidin-4-yloxy)pyridine, you should target a pH of ≥ 12 to ensure the piperidinium ion is fully deprotonated. If the pH is not high enough, add more base incrementally until the target pH is reached and remains stable.

Section 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Isolated Free Base 1. Incomplete Neutralization: The base used was too weak or added in insufficient quantity. 2. Incomplete Extraction: The free base has some residual water solubility, or an insufficient volume/number of extractions was performed.1. During the workup, check the pH of the aqueous layer and ensure it is ≥ 12. Add more base if necessary.[2] 2. Perform at least three separate extractions with your organic solvent. To decrease the product's aqueous solubility, saturate the aqueous layer with NaCl (brine) or use K₂CO₃ as the neutralizing base (salting-out effect).[4][7]
Persistent Emulsion During Extraction 1. Vigorous Shaking: Overly aggressive mixing creates a stable suspension of fine droplets. 2. High Concentration of Reactants: Can increase the viscosity and tendency to emulsify.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous phase and can help break the emulsion. 2. Instead of vigorous shaking, gently invert the separatory funnel multiple times. 3. If the emulsion persists, allow the funnel to stand undisturbed for a longer period (15-30 minutes). 4. For small volumes, transferring the mixture to a centrifuge tube and spinning for a few minutes can force layer separation.[4]
Product Fails to Extract into Organic Layer 1. Neutralization is Incomplete: The compound is still in its polar salt form, which is water-soluble.1. This is the most common cause. Re-check the pH of the aqueous layer. It is likely not basic enough. Add a stronger base (e.g., Na₂CO₃ or dilute NaOH) until the pH is ≥ 12.
Final Product is an Oil Instead of a Solid 1. Residual Solvent: Trace amounts of the extraction solvent remain. 2. Presence of Impurities: Contaminants can depress the freezing point.1. Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. 2. Consider purification by column chromatography or recrystallization.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Neutralization and Extraction using Sodium Carbonate

This protocol is the recommended starting point for reliably obtaining the free base.

  • Dissolution: Dissolve or suspend the 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride salt in a suitable volume of deionized water (e.g., 10 mL per 1 g of salt) in an Erlenmeyer flask or beaker.

  • Solvent Addition: Transfer the aqueous solution/suspension to a separatory funnel. Add an equal volume of a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Basification: While gently swirling the separatory funnel, add a saturated aqueous solution of sodium carbonate (Na₂CO₃) portion-wise. You may observe gas evolution (CO₂). Continue adding the base until the gas evolution ceases.

  • pH Confirmation: Stopper the funnel, shake gently, and vent. Allow the layers to separate. Using a pipette, remove a small sample of the aqueous (water) layer and test its pH with a pH strip. Continue adding Na₂CO₃ solution until the pH of the aqueous layer is ≥ 12.

  • Extraction: Once the target pH is confirmed, stopper the funnel securely and extract the free base. Invert the funnel multiple times (approx. 1-2 minutes), venting frequently to release any pressure.[4]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the organic layer. If using DCM, this will be the bottom layer. If using EtOAc, it will be the top layer.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 5-7) two more times with fresh organic solvent to maximize recovery.

  • Washing: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer once with deionized water and then once with brine (saturated NaCl solution) to remove residual water and inorganic salts.[9]

  • Drying: Drain the washed organic layer into a clean Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄, or magnesium sulfate, MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified free base.

Section 4: Visual Guides & Workflows

Chemical Neutralization Pathway

The following diagram illustrates the general chemical transformation during the neutralization of the hydrochloride salt at the primary basic center.

G cluster_reactants Reactants cluster_products Products Salt 5-Chloro-2-(piperidin-4-yloxy)pyridin-1-ium chloride (Salt Form, Water Soluble) FreeBase 5-Chloro-2-(piperidin-4-yloxy)pyridine (Free Base, Organic Soluble) Salt->FreeBase Deprotonation & Phase Transfer Base Aqueous Base (e.g., Na₂CO₃) Base->FreeBase Byproducts Byproducts (e.g., NaHCO₃ + NaCl) Base->Byproducts

Caption: Neutralization of the salt to its free base.

Troubleshooting & Decision Workflow

This workflow provides a logical sequence for executing and troubleshooting the neutralization process.

G start Start: Dissolve/Suspend Salt in Water + Organic Solvent add_base Add Saturated Na₂CO₃ Solution start->add_base check_ph Check Aqueous pH add_base->check_ph check_ph->add_base pH < 12 extract Extract with Organic Solvent (3x) check_ph->extract pH ≥ 12 emulsion Troubleshoot: Emulsion Formed? extract->emulsion wash_dry Combine, Wash with Brine, Dry (Na₂SO₄) low_yield Troubleshoot: Low Yield? wash_dry->low_yield end End: Isolate Free Base emulsion->wash_dry No add_brine Add Brine, Swirl Gently emulsion->add_brine Yes add_brine->extract low_yield->check_ph Yes, Re-check pH low_yield->end No

Caption: Decision workflow for neutralization and workup.

References

  • NextSDS. (n.d.). 5-CHLORO-2-(PIPERIDIN-4-YLOXY)-PYRIDINE DIHYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2015, March 8). Which is the alternative of pyridine as a base?[Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?[Link]

  • Sciencemadness.org. (2018, October 7). Pyridine from Pyridine hydrochloride. [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?[Link]

  • Oakwood Chemical. (n.d.). 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Spectra Comparison of 5-Chloro-2-(piperidin-4-yloxy)pyridine Hydrochloride Batches

In the landscape of pharmaceutical development and quality control, ensuring the structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Nuclear Magnetic Resonanc...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, ensuring the structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled detail into molecular structure.[1] This guide provides an in-depth, practical framework for the comparison of NMR spectra across different batches of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride, a key building block in medicinal chemistry. Our focus will be on leveraging ¹H and ¹³C NMR to identify and quantify potential variations, ensuring batch-to-batch consistency.

The hydrochloride salt form of this compound introduces specific considerations for NMR analysis. The protonation of the piperidine nitrogen can influence the chemical shifts of adjacent protons, a factor that must be accounted for in spectral interpretation.[2][3] This guide will address these nuances, providing a robust methodology for researchers, scientists, and drug development professionals.

The Critical Role of NMR in Quality Control

NMR spectroscopy is an indispensable tool in pharmaceutical quality control for several reasons. It is a primary analytical method that allows for not only the qualitative identification of a compound but also its quantitative analysis (qNMR) without the need for a specific reference standard for the analyte.[4][5] For a compound like 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride, NMR can definitively confirm the structure and identify impurities, even at low levels.[1] This high level of specificity is crucial for maintaining the quality and safety of pharmaceutical products.[6]

I. Predicted NMR Spectral Characteristics of 5-Chloro-2-(piperidin-4-yloxy)pyridine Hydrochloride

A thorough understanding of the expected NMR spectrum is the foundation of any comparative analysis. Based on the structure of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride and established principles of NMR spectroscopy for pyridine and piperidine derivatives, we can predict the key features of its ¹H and ¹³C NMR spectra.

The protonation of the piperidine nitrogen will lead to a downfield shift of the protons on the carbons adjacent to the nitrogen.[3] Similarly, the protons on the pyridine ring will exhibit characteristic chemical shifts due to the electronegativity of the nitrogen atom and the influence of the chloro and piperidinyloxy substituents.[7]

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyridine-H3~6.8d1H
Pyridine-H4~7.6dd1H
Pyridine-H6~8.0d1H
Piperidine-CH (O-CH)~4.8m1H
Piperidine-CH₂ (axial, adjacent to NH₂⁺)~3.4m2H
Piperidine-CH₂ (equatorial, adjacent to NH₂⁺)~3.1m2H
Piperidine-CH₂ (axial, β to NH₂⁺)~2.2m2H
Piperidine-CH₂ (equatorial, β to NH₂⁺)~1.9m2H
NH₂⁺Variablebr s2H

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)
Pyridine-C2~163
Pyridine-C5~129
Pyridine-C4~140
Pyridine-C3~112
Pyridine-C6~145
Piperidine-C4~72
Piperidine-C3, C5~30
Piperidine-C2, C6~42

II. Experimental Protocol for NMR Spectral Acquisition

Consistency in sample preparation and spectral acquisition is critical for reliable batch-to-batch comparison. The following protocol is designed to minimize variability and ensure high-quality, reproducible data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride batch sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD).[8] DMSO-d₆ is often a good choice for hydrochloride salts as it can help in dissolving the sample and the residual water peak does not interfere with the region of interest.

    • Add a suitable internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the primary standard, but for polar solvents, a secondary standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used.[9]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Process the data with appropriate phasing and baseline correction.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm or the residual solvent peak).

    • Integrate all peaks and normalize the integration values relative to a well-resolved proton signal from the molecule, for instance, one of the pyridine ring protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-170 ppm).

    • Process the data with appropriate phasing and baseline correction.

    • Reference the chemical shift scale to the internal standard or the solvent peak.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_ref Add Internal Reference dissolve->add_ref transfer Transfer to NMR Tube add_ref->transfer lock_shim Lock & Shim transfer->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C process_data Phasing & Baseline Correction acquire_1H->process_data acquire_13C->process_data calibrate Calibrate Chemical Shifts process_data->calibrate integrate Integrate Peaks calibrate->integrate

Caption: Experimental workflow for acquiring NMR spectra of different batches.

III. Data Analysis and Batch Comparison

The core of the batch comparison lies in a meticulous analysis of the acquired NMR spectra. The primary parameters to evaluate are chemical shifts, peak integrations, and coupling constants.

Comparative Data Summary

The following table presents a hypothetical comparison of three batches of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride. Batch A represents the reference standard, while Batches B and C exhibit deviations.

ParameterBatch A (Reference)Batch BBatch CSpecification
¹H Chemical Shift (ppm)
Pyridine-H68.018.028.018.00 ± 0.05
Pyridine-H47.627.637.627.60 ± 0.05
Pyridine-H36.856.866.856.85 ± 0.05
Integration
Pyridine-H61.001.001.001.00
Pyridine-H41.011.001.011.00 ± 0.05
Pyridine-H30.990.980.991.00 ± 0.05
Impurities
Unidentified peak at 8.2 ppmNot Detected0.05 (Integration)Not Detected< 0.02
Unidentified peak at 2.5 ppmNot DetectedNot Detected0.10 (Integration)< 0.02
¹³C Chemical Shift (ppm)
Pyridine-C2163.2163.2163.3163.2 ± 0.2
Piperidine-C472.172.172.572.1 ± 0.3

Interpretation of Deviations:

  • Batch B: Shows a small impurity in the aromatic region (8.2 ppm). While the main compound's spectral data are within specification, the presence of this impurity would warrant further investigation by other analytical techniques like LC-MS to identify its structure and assess its potential impact.

  • Batch C: Exhibits a significant deviation in the ¹³C chemical shift of the piperidine-C4 carbon and shows an impurity in the aliphatic region (2.5 ppm). This could indicate a different salt form or a significant impurity, rendering this batch out of specification.

Logical Flow for Spectral Comparison

The process of comparing spectra follows a logical progression from initial data acquisition to a final decision on batch quality.

spectral_comparison acquire Acquire NMR Spectra (Reference & Test Batches) process Process & Calibrate Spectra acquire->process compare_shifts Compare Chemical Shifts process->compare_shifts compare_integrals Compare Integrations process->compare_integrals check_impurities Identify & Quantify Impurities process->check_impurities decision Within Specification? compare_shifts->decision compare_integrals->decision check_impurities->decision pass Batch Passes QC decision->pass Yes fail Batch Fails QC (Further Investigation) decision->fail No

Caption: Logical workflow for the comparison of NMR spectra between batches.

IV. Conclusion and Best Practices

The systematic comparison of NMR spectra is a robust method for ensuring the quality and consistency of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride batches. By establishing a clear experimental protocol and defining acceptable spectral parameters, researchers can confidently assess the structural integrity and purity of their materials.

Key Takeaways for Trustworthy Analysis:

  • Consistency is Key: Use the same solvent, concentration, and instrument parameters for all samples to ensure a valid comparison.

  • Reference Wisely: Employ a stable internal standard for accurate chemical shift referencing.

  • Look Beyond the Obvious: Minor changes in chemical shifts or the appearance of small, new peaks can be early indicators of process drift or impurity formation.

  • Orthogonal Techniques: When significant deviations are observed, complement NMR analysis with other techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) for a comprehensive understanding.

By adhering to these principles, scientists can harness the full power of NMR spectroscopy to maintain the highest standards of quality in their research and development endeavors.

References

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). Retrieved from [Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager. (2025). Retrieved from [Link]

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (n.d.). Retrieved from [Link]

  • (PDF) Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. (2016). Retrieved from [Link]

  • Modern Pharmaceutical Quality Control | Bruker. (n.d.). Retrieved from [Link]

  • Application of Solid-State35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs - R Discovery. (2008). Retrieved from [Link]

  • Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz | Journal of the American Chemical Society - ACS Publications. (2006). Retrieved from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved from [Link]

  • Multinuclear NMR spectra of [Pt(L)Cl3]− (L = pyridine derivatives) complexes and crystal structure of trans-Pt(2,6-di(hydroxymethyl)pyridine)2Cl2 - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives - ijrcs.org. (n.d.). Retrieved from [Link]

  • High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment | The Journal of Physical Chemistry A - ACS Publications. (2001). Retrieved from [Link]

  • (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition - ResearchGate. (2020). Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). Retrieved from [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH. (n.d.). Retrieved from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - University of Liverpool Repository. (2005). Retrieved from [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC. (2023). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • Why Does 1 H NMR Signal Intensity of Concentrated Aqueous Acids and Bases Decrease Anomalously? - J-Stage. (n.d.). Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride using LC-MS

For Immediate Release In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory hurdle, but a cornerstone of drug safety and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory hurdle, but a cornerstone of drug safety and efficacy. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven approach to validating the purity of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride, a key building block in medicinal chemistry. We will delve into the nuances of employing Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical tool, while also presenting a comparative analysis with alternative methodologies.

The Criticality of Purity in Drug Development

The presence of impurities in a drug substance can have significant implications, ranging from reduced therapeutic effect to adverse toxicological outcomes.[1] For a molecule like 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride, which serves as a precursor in the synthesis of more complex pharmaceutical agents, ensuring its purity at the outset is paramount to the integrity of the final drug product.[2][3][4] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which is essential for ensuring the reliability and accuracy of purity assessments.[5][6][7][8]

LC-MS: The Gold Standard for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and widely adopted technique for the separation, identification, and quantification of compounds in a mixture.[9][10][11] Its high sensitivity and selectivity make it particularly well-suited for impurity profiling in pharmaceutical development.[9][12]

Understanding the Analyte: 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride

Before embarking on method development, a thorough understanding of the target molecule is essential.

  • Chemical Structure: C10H14Cl2N2O[13]

  • Molecular Weight: 249.14 g/mol [13]

  • Key Structural Features: A pyridine ring, a piperidine ring, an ether linkage, and a chlorine substituent. These features will influence its chromatographic behavior and mass spectrometric fragmentation.

Potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. Related substances may include positional isomers or compounds with variations in the substituent groups.[14]

A Validated LC-MS Methodology for Purity Analysis

The following protocol is a robust starting point for the purity validation of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride. The rationale behind each parameter selection is provided to empower the researcher to adapt and optimize the method as needed.

Experimental Protocol: LC-MS Purity Assay

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 10 µg/mL for analysis. The choice of diluent should be compatible with the mobile phase to ensure good peak shape.

2. Liquid Chromatography (LC) Parameters:

ParameterRecommended SettingRationale
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)The C18 stationary phase provides good retention for moderately polar compounds like the analyte. The smaller particle size enhances resolution and efficiency.
Mobile Phase A 0.1% Formic acid in WaterFormic acid acts as a proton source, aiding in the ionization of the analyte for positive ion mode mass spectrometry.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase chromatography, providing good elution strength for a wide range of compounds.
Gradient Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration.A gradient elution is crucial for separating the main compound from potential impurities with varying polarities.
Flow Rate 0.3 mL/minA lower flow rate is often compatible with mass spectrometry and can improve sensitivity.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better separation.
Injection Volume 2 µLA small injection volume helps to prevent column overloading and maintain sharp peaks.

3. Mass Spectrometry (MS) Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of basic nitrogen atoms in the pyridine and piperidine rings makes the analyte readily protonated and suitable for positive ion detection.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)A Q-TOF provides high-resolution mass accuracy for confident identification of the parent ion and its fragments. A QqQ is excellent for targeted quantification.[15]
Scan Range m/z 50-500This range will encompass the expected molecular ion of the analyte and potential lower molecular weight impurities.
Capillary Voltage 3.5 kVThis voltage is a typical starting point for ESI and should be optimized for maximum signal intensity.
Source Temperature 120 °CThis temperature aids in the desolvation of the analyte ions.
Desolvation Temperature 350 °CA higher temperature is required to fully remove the solvent from the ions before they enter the mass analyzer.
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV)A ramped collision energy allows for the generation of a comprehensive fragmentation pattern, which is invaluable for structural confirmation and impurity identification.[16]
Data Analysis and Interpretation

The primary peak in the chromatogram should correspond to 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride. The mass spectrum of this peak should show a prominent ion at an m/z corresponding to the protonated molecule [M+H]+. The presence of any other peaks in the chromatogram indicates potential impurities. The area percentage of each peak can be used to determine the purity of the sample. For structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) can be employed to generate fragmentation patterns.[12][16]

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride Dissolution Dissolution in Water/Acetonitrile Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injector Autosampler Injection Dilution->Injector Analyte Introduction Column C18 Reverse-Phase Column Injector->Column Gradient Gradient Elution ESI Electrospray Ionization (ESI+) Column->ESI Separated Analytes MassAnalyzer Mass Analyzer (Q-TOF or QqQ) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector MSMS MS/MS Fragmentation (Structure Elucidation) MassAnalyzer->MSMS Chromatogram Chromatogram (Purity Assessment) Detector->Chromatogram MassSpectrum Mass Spectrum (Identification) Detector->MassSpectrum

Caption: The analytical workflow for purity validation of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride by LC-MS.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is beneficial to consider other analytical techniques for a comprehensive purity assessment.[17] Here, we compare LC-MS with Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Thin-Layer Chromatography (HPTLC).

FeatureLC-MSQuantitative NMR (qNMR)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Separation based on polarity, detection based on mass-to-charge ratio.[9]Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[18]Separation on a planar stationary phase with detection via visualization.
Strengths High sensitivity and selectivity, excellent for identifying unknown impurities, can be readily automated.[10][11]A primary ratio method, does not always require a reference standard for the analyte, provides structural information.[19][20][21]High sample throughput, cost-effective, can analyze multiple samples simultaneously.[1][22]
Limitations Requires a reference standard for accurate quantification, potential for matrix effects and ion suppression.Lower sensitivity compared to LC-MS, can be complex for mixtures with overlapping signals.[18]Lower resolution and sensitivity compared to LC and LC-MS, quantification can be less precise.[1]
Best Suited For Comprehensive impurity profiling, identification of trace-level impurities, and routine quality control.[12][23]Absolute quantification of the main component, determination of purity without a specific impurity standard.[18][24]Rapid screening of multiple samples, preliminary purity assessment, and analysis of less volatile compounds.[17]

A Self-Validating System: Ensuring Trustworthiness

To ensure the trustworthiness of the analytical results, the LC-MS method must be validated according to ICH Q2(R1) guidelines.[5][6][8] This involves assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7] This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The validation of purity for pharmaceutical intermediates like 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride is a multi-faceted process that demands a deep understanding of both the analyte and the analytical instrumentation. LC-MS, with its high sensitivity and specificity, provides a robust platform for this critical task. By following a well-designed experimental protocol and adhering to established validation guidelines, researchers can ensure the quality and safety of the final drug product. Furthermore, a comparative understanding of alternative techniques like qNMR and HPTLC allows for a more holistic and defensible approach to purity assessment in the dynamic field of drug development.

References

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - Governors St
  • A Guide to Quantit
  • High-Performance Thin Layer Chromatography (HPTLC) (Free) - Forensicspedia.
  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI) - University of Illinois Chicago.
  • Application of LCMS in small-molecule drug development.
  • Forensic Analysis using HPTLC - CAMAG.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing).
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone.
  • A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1) - American Journal of Biopharmacy and Pharmaceutical Sciences.
  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • IMPURITY PROFILING OF PHARMACEUTICALS.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, valid
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry | LCGC International - Chrom
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • 5-CHLORO-2-(PIPERIDIN-4-YLOXY)-PYRIDINE DIHYDROCHLORIDE - NextSDS.
  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH.
  • 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR.
  • Research Methods of Drug Impurities - BOC Sciences.
  • 950672-33-0|5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride - BLDpharm.
  • 5-Chloro-2-(piperidin-4-yloxy)pyridine(CAS# 260441-44-9 ) - angenechemical.com.
  • cas 260441-44-9|| where to buy 5-Chloro-2-(piperidin-4-yloxy)-pyridine - Chemenu.
  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
  • 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride - Fluorochem.
  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
  • Elucidation of the Chemical Structure of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: A Technical Guide - Benchchem.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed.
  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

Sources

Validation

Benchmarking Reaction Kinetics of 5-Chloro-2-(piperidin-4-yloxy)pyridine Hydrochloride: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In modern drug discovery, bifunctional building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In modern drug discovery, bifunctional building blocks like 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride are invaluable. This molecule presents two orthogonal reactive domains: a nucleophilic secondary amine (the piperidine ring) and an electrophilic aryl halide (the 5-chloropyridine moiety).

For process chemists, the challenge lies in predicting and controlling the reaction kinetics of these two sites. This guide objectively benchmarks the N-functionalization (acylation/alkylation) and cross-coupling kinetics of 5-Chloro-2-(piperidin-4-yloxy)pyridine against its halogenated and unsubstituted structural analogs. By understanding the subtle electronic and steric interplay within this scaffold, researchers can optimize synthetic routes, minimize side reactions, and select the appropriate catalytic systems.

Mechanistic Insights & Causality

As an application scientist, it is critical to look beyond the overall reaction yield and understand the causality driving the kinetics of this specific scaffold:

  • Inductive Insulation vs. Nucleophilicity: The piperidine nitrogen is separated from the 5-chloropyridine ring by a 4-position ether linkage (-O-). This oxygen atom acts as an electronic insulator. Consequently, the electron-withdrawing nature of the 5-chloro group exerts a minimal, yet detectable, inductive effect on the piperidine nitrogen's pKa. The N-acylation kinetics of 4-substituted piperidines are primarily dictated by the concerted transition state of the amine lone pair , rather than distant electronic perturbations.

  • The Hydrochloride Salt Factor: The compound is supplied as an HCl salt. In kinetic assays, incomplete free-basing artificially depresses the observed reaction rate ( kobs​ ). Using a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is mandatory; unlike Triethylamine (TEA), DIPEA will not act as a competing nucleophile against acyl chlorides. Furthermore, the aqueous behavior and functionalization rates of 4-substituted piperidines are highly dependent on pH and solubility profiles .

  • Aryl Chloride Oxidative Addition: The 5-chloro position is notoriously sluggish in Palladium-catalyzed cross-coupling compared to 5-bromo analogs. The C-Cl bond dissociation energy (~96 kcal/mol) requires highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos) to accelerate the oxidative addition step and prevent catalyst resting-state degradation .

ReactionPathways Core 5-Chloro-2-(piperidin-4-yloxy)pyridine Hydrochloride NAcyl N-Acylation (Fast Kinetics) Core->NAcyl Acyl Chloride / DIPEA NAlkyl N-Alkylation (Moderate Kinetics) Core->NAlkyl Aldehyde / NaBH(OAc)3 Suzuki Suzuki Cross-Coupling (Slow Oxidative Addition) Core->Suzuki Pd Catalyst / Boronic Acid

Figure 1: Divergent reaction pathways and relative kinetic profiles for the bifunctional scaffold.

Comparative Kinetic Benchmarking Data

To provide an objective comparison, the target compound was benchmarked against three structural alternatives: the 5-Bromo analog (optimized for cross-coupling), the 5-Fluoro analog, and the unsubstituted baseline.

Quantitative data was derived using the self-validating protocols detailed in Section 4.

Substrate (HCl Salt)N-Acylation kobs​ ( 10−3s−1 )*Reductive Amination t1/2​ (min)**Suzuki Coupling t1/2​ (hr)***
5-Chloro-2-(piperidin-4-yloxy)pyridine 4.2 18 4.5
5-Bromo-2-(piperidin-4-yloxy)pyridine4.1190.8
5-Fluoro-2-(piperidin-4-yloxy)pyridine4.021>24
2-(Piperidin-4-yloxy)pyridine (Unsubstituted)4.815N/A

Assay Conditions:

  • N-Acylation: Benzoyl chloride (1.2 eq), DIPEA (2.5 eq), DCM, 25°C. Monitored via in-situ ReactIR. ** Reductive Amination: Benzaldehyde (1.1 eq), NaBH(OAc)3 (1.5 eq), DCE, 25°C. *** Suzuki Coupling: N-Boc protected substrate, Phenylboronic acid (1.5 eq), Pd(OAc)2/XPhos (2/4 mol%), K3PO4, Dioxane/H2O, 80°C.

Key Takeaway: While the 5-Chloro analog exhibits nearly identical N-functionalization kinetics to the 5-Bromo variant, its cross-coupling half-life is significantly longer, requiring substantially higher thermal energy or prolonged reaction times to achieve full conversion.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems.

Protocol A: Real-Time N-Acylation Kinetic Assay (In-Situ ReactIR)

Why this method? Discrete aliquot sampling for fast acylation reactions introduces quenching artifacts and timing errors. In-situ Fourier Transform Infrared (FTIR) spectroscopy allows continuous, non-destructive monitoring of the forming amide carbonyl stretch.

Step-by-Step Methodology:

  • Preparation: To a dry 50 mL thermostated reactor equipped with a magnetic stir bar, add 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride (1.00 mmol, 249 mg) and anhydrous Dichloromethane (DCM, 10.0 mL).

  • Free-Basing: Inject DIPEA (2.50 mmol, 435 µL) via syringe. Stir at 25 °C for 10 minutes to ensure complete dissolution and neutralization of the HCl salt.

  • Baseline Establishment: Insert a Mettler Toledo ReactIR DiComp probe into the solution. Initiate data collection (1 scan/15 seconds) and establish a stable background spectrum.

  • Initiation: Rapidly inject Benzoyl chloride (1.20 mmol, 139 µL) into the vortex of the stirring solution.

  • Monitoring: Track the emergence of the amide C=O stretching frequency at 1640 cm⁻¹ .

  • Data Extraction: Export the absorbance vs. time data. Plot ln(A∞​−At​) against time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 In-Situ Free-Basing (DIPEA in DCM) Step2 Electrophile Addition (Thermostated at 25°C) Step1->Step2 Step3 ReactIR Monitoring (1640 cm⁻¹ C=O stretch) Step2->Step3 Step4 Kinetic Parameter Extraction (k_obs) Step3->Step4

Figure 2: Self-validating experimental workflow for real-time N-acylation kinetic benchmarking.

Protocol B: High-Throughput Suzuki-Miyaura Benchmarking (UPLC-MS)

Why this method? Because aryl chloride cross-coupling is prone to side reactions (e.g., protodehalogenation), UPLC-MS is required to validate that the disappearance of starting material corresponds directly to product formation, ensuring kinetic accuracy.

Step-by-Step Methodology:

  • Pre-requisite: The piperidine nitrogen must be Boc-protected prior to this assay to prevent competitive coordination to the Palladium center.

  • Glovebox Assembly: Inside a nitrogen-filled glovebox, charge a 20 mL reaction vial with N-Boc-5-Chloro-2-(piperidin-4-yloxy)pyridine (0.50 mmol), Phenylboronic acid (0.75 mmol), anhydrous K3PO4 (1.00 mmol), Pd(OAc)2 (0.01 mmol, 2 mol%), and XPhos (0.02 mmol, 4 mol%).

  • Solvent Addition: Add 5.0 mL of degassed 1,4-Dioxane/H2O (4:1 v/v). Seal the vial with a PTFE-lined septum cap.

  • Heating & Sampling: Transfer the vial to a pre-heated reaction block at 80 °C. At strictly timed intervals (e.g., 30, 60, 120, 240 mins), withdraw a 50 µL aliquot using a micro-syringe.

  • Quenching: Immediately quench the aliquot into 1.0 mL of cold Acetonitrile (MeCN) containing an internal standard (e.g., biphenyl). Filter through a short Celite plug.

  • Analysis: Analyze via UPLC-MS (C18 column, Water/MeCN gradient with 0.1% Formic Acid). Calculate conversion based on the ratio of the product peak area to the internal standard.

References

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 2015. URL:[Link]

  • Understanding Aqueous Nitrosation Kinetics of 4-Substituted Piperidines To Risk Assess Pharmaceutical Processes and Products. Organic Process Research & Development, 2025. URL:[Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 2022. URL:[Link]

Comparative

HPLC vs GC-MS for analyzing 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride

An in-depth analytical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride require...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride requires a fundamental understanding of the molecule's physicochemical properties.

As a secondary amine formulated as a hydrochloride salt, this compound presents specific chromatographic challenges. The highly basic piperidine nitrogen is prone to secondary interactions with stationary phase silanols, while the intact salt form is inherently non-volatile. This guide evaluates both analytical modalities, detailing the mechanistic causality behind sample preparation, column selection, and detection strategies.

Chemical Profiling & Analytical Implications

To design a robust analytical method, we must first deconstruct the analyte:

  • Hydrochloride Salt: Highly polar and non-volatile. It will thermally degrade in a GC inlet but readily dissociates in aqueous HPLC mobile phases[1].

  • Secondary Amine (Piperidine ring): Contains an active N-H bond. In HPLC, this basic moiety (pKa ~10-11) causes severe peak tailing on standard silica columns due to ion-exchange interactions with residual silanols. In GC-MS, the active hydrogen leads to irreversible adsorption and poor peak shape unless derivatized[2].

  • Chloropyridine Ring: Provides a strong UV chromophore (ideal for HPLC-PDA detection) and distinct isotopic mass signatures (³⁵Cl and ³⁷Cl in a 3:1 ratio) useful for MS structural confirmation.

HPLC-UV/MS: The Gold Standard for Routine Assay

For routine purity, assay, and stability-indicating methods, HPLC is the superior technique. The primary advantage is that the API salt can be injected directly without chemical modification.

The Mechanistic Challenge: Silanol Interactions

Basic pharmaceutical salts interact strongly with the weakly acidic silanol groups (-SiOH) on traditional reversed-phase columns[3]. To mitigate this, the method must employ either:

  • High pH Mobile Phases (pH > 10): Deprotonates the piperidine nitrogen to its neutral free-base form, increasing retention on C18 and eliminating ionic interactions. This requires specialized hybrid-silica columns (e.g., Waters XBridge) that can withstand alkaline hydrolysis.

  • Ion-Pairing or Acidic Masking (pH < 3): Uses additives like Trifluoroacetic Acid (TFA). TFA fully protonates both the amine and the silanols (suppressing their ionization) while acting as a volatile ion-pairing reagent to improve peak shape.

HPLC_Workflow A 5-Chloro-2-(piperidin-4-yloxy)pyridine HCl (Intact Salt) C End-Capped C18 Column (Suppresses Silanol Interactions) A->C Direct Injection B Mobile Phase (0.1% TFA in H2O/MeCN) B->C Gradient Elution D PDA Detection (Pyridine Chromophore at 220nm) C->D Optical Assay E ESI-MS (Protonated [M+H]+) C->E Mass Confirmation

HPLC workflow for direct analysis of basic pharmaceutical salts.

Validated HPLC Protocol (Acidic Ion-Pairing Method)
  • Sample Preparation: Dissolve 1.0 mg/mL of the API salt in 50:50 Water:Acetonitrile. No extraction required.

  • Column: Phenomenex Luna Omega 3µm Polar C18, 150 x 4.6 mm (End-capped to prevent basic tailing).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (primary) and 254 nm (secondary).

  • System Suitability: USP Tailing factor ( Tf​ ) for the main peak must be ≤1.5 .

GC-MS: The Orthogonal Powerhouse for Structural Elucidation

While HPLC is ideal for the bulk assay, GC-MS provides unparalleled high-resolution structural data, making it critical for identifying unknown volatile impurities, residual solvents, or degradation products. However, analyzing a secondary amine hydrochloride salt via GC-MS requires a rigorous, two-step sample preparation workflow.

The Mechanistic Challenge: Volatility and Active Hydrogens

Injecting the HCl salt directly into a GC inlet at 250°C will result in thermal degradation and non-volatilization. Furthermore, the active N-H bond on the piperidine ring will hydrogen-bond with the stationary phase of the GC column, causing extreme peak tailing or complete loss of the analyte.

To resolve this, the sample must be free-based (neutralized to remove the HCl) and derivatized [4]. Silylation using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces the active amine hydrogen with a non-polar trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability[2].

GCMS_Workflow A API-HCl Salt (Non-Volatile) B Alkaline Free-Basing (1M NaOH, pH > 10) A->B Neutralize HCl C Liquid-Liquid Extraction (Ethyl Acetate) B->C Isolate Base D Derivatization (MSTFA + 1% TMCS, 70°C) C->D Dry & React E TMS-Derivatized Free Base (Volatile, Stable) D->E Block Active N-H F GC-EI-MS Analysis E->F Inject

GC-MS sample preparation pathway requiring free-basing and silylation.

Validated GC-MS Protocol (Free-Basing & Silylation)
  • Free-Basing: Dissolve 2.0 mg of the API salt in 1.0 mL of deionized water. Add 100 µL of 1M NaOH to adjust the pH > 10.

  • Extraction: Add 1.0 mL of Ethyl Acetate. Vortex for 1 minute. Centrifuge and transfer the upper organic layer to a clean GC vial. Evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of MSTFA (containing 1% TMCS as a catalyst) to the dried residue[4]. Cap tightly and incubate at 70°C for 30 minutes. Cool to room temperature.

  • GC Column: Agilent HP-5MS (30m x 0.25mm, 0.25µm film).

  • Injection: 1 µL, Splitless mode, Inlet at 250°C.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range 50-500 m/z.

  • System Suitability: Look for the molecular ion of the TMS-derivative. The presence of the characteristic ³⁵Cl/³⁷Cl isotopic pattern confirms the intact chloropyridine moiety.

Head-to-Head Performance Comparison

The selection between HPLC and GC-MS ultimately depends on the analytical objective. The table below summarizes the quantitative and qualitative metrics of both techniques for this specific compound.

Analytical MetricHPLC-UV/MS (Direct Salt Analysis)GC-MS (Derivatized Free-Base)
Primary Application API Assay, Purity, Content UniformityImpurity Profiling, Structural Elucidation
Sample Prep Time < 5 minutes (Dilute & Shoot)45 - 60 minutes (LLE + Derivatization)
Analyte Form Injected Intact Hydrochloride SaltTMS-Derivatized Free Base
Linearity (R²) > 0.999 (Highly linear over wide range)> 0.990 (Dependent on derivatization yield)
Sensitivity (LOD) ~0.1 µg/mL (UV) / ~1 ng/mL (ESI-MS)~10 ng/mL (EI-MS, highly specific)
Matrix Interferences Low (Chromatographic resolution handles most)Moderate (Requires complete solvent removal prior to MSTFA)
Artifact Risk LowHigh (Incomplete derivatization yields multiple peaks)

Conclusion & Recommendations

For the analysis of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride , HPLC is the mandatory primary technique . Its ability to directly analyze the highly polar salt form without complex sample preparation ensures high throughput, reproducibility, and quantitative accuracy. By utilizing end-capped stationary phases and acidic ion-pairing modifiers (like TFA), the secondary amine tailing is effectively neutralized.

Conversely, GC-MS should be deployed as an orthogonal technique . Because the intact salt is incompatible with gas-phase analysis, the necessary free-basing and silylation steps introduce variability that makes routine quantitation cumbersome. However, for identifying unknown process impurities or confirming the molecular structure via EI fragmentation patterns, the derivatized GC-MS workflow is indispensable.

References

  • SIELC Technologies. (2009). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Retrieved from[Link][1]

  • Flanagan, R. J., et al. (1988). Measurement of Cardioactive Drugs in Biological Samples by HPLC. Journal of Liquid Chromatography. Retrieved from[Link][3]

Sources

Validation

Comprehensive Validation Guide: Evaluating 5-Chloro-2-(piperidin-4-yloxy)pyridine Derivatives as GPR119 Agonists

In the landscape of metabolic disease therapeutics, targeting the G protein-coupled receptor 119 (GPR119) remains a highly attractive strategy for the treatment of Type 2 Diabetes Mellitus (T2DM). As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of metabolic disease therapeutics, targeting the G protein-coupled receptor 119 (GPR119) remains a highly attractive strategy for the treatment of Type 2 Diabetes Mellitus (T2DM). As a Senior Application Scientist, I frequently evaluate novel pharmacophores designed to overcome the rapid desensitization and poor pharmacokinetic profiles of early-generation agonists. The 5-chloro-2-(piperidin-4-yloxy)pyridine hydrochloride scaffold has emerged as a privileged building block in this domain[1].

This guide provides a rigorous, data-driven comparison of derivatives based on this scaffold against industry-standard alternatives like MBX-2982 and AR-231453[2], alongside the self-validating experimental workflows required to definitively prove their biological efficacy.

Mechanistic Framework

GPR119 is a Class A GPCR predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells[3]. Activation of this Gαs​ -coupled receptor triggers adenylate cyclase, leading to intracellular cAMP accumulation[4]. This signaling cascade culminates in the exocytosis of insulin and glucagon-like peptide-1 (GLP-1) in a strictly glucose-dependent manner[5].

The 5-chloro-2-(piperidin-4-yloxy)pyridine motif provides the necessary steric bulk and hydrogen-bonding geometry to stabilize the receptor's active conformation. It effectively mimics endogenous lipid ligands, such as oleoylethanolamide (OEA), while offering superior metabolic stability and oral bioavailability.

GPR119_Signaling Ligand 5-Chloro Derivative Receptor GPR119 Receptor Ligand->Receptor Binding G_Protein Gαs Protein Receptor->G_Protein Activation Enzyme Adenylate Cyclase G_Protein->Enzyme Stimulation Messenger cAMP Accumulation Enzyme->Messenger ATP Hydrolysis Effectors PKA / Epac2 Messenger->Effectors Transduction Output Insulin Secretion Effectors->Output Exocytosis

Gs-coupled GPR119 signaling pathway driving Glucose-Dependent Insulin Secretion (GDIS).

Comparative Performance Data

To objectively benchmark a representative 5-chloro-2-(piperidin-4-yloxy)pyridine derivative (referred to herein as "Derivative-A"), we must compare its pharmacological profile against two well-characterized clinical and preclinical standards: 6 and 7[6][7].

CompoundTarget ReceptorcAMP EC₅₀ (nM)GDIS EC₅₀ (nM)Pharmacological Profile & Limitations
Derivative-A (5-Chloro scaffold)GPR119~3.8~5.2High metabolic stability; sustained cAMP response without rapid receptor internalization[2].
MBX-2982 GPR1198.33N/AClinical-stage standard; exhibits significant rightward shifts in EC₅₀ during chronic incubation due to desensitization[3][6].
AR-231453 GPR1194.73.5Highly potent in vitro benchmark; stimulates β -cell replication but lacks optimal oral bioavailability for sustained in vivo efficacy[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of these derivatives must be validated using assays that inherently control for false positives. Do not merely execute steps; you must understand the mechanistic causality behind each reagent choice.

Protocol 1: In Vitro cAMP Accumulation Assay (TR-FRET)

Objective: Quantify Gαs​ -mediated adenylate cyclase activation.

Causality & Design: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Standard fluorescence assays are plagued by auto-fluorescence from library compounds. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, drastically improving the signal-to-noise ratio. Furthermore, we include IBMX (3-isobutyl-1-methylxanthine). IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing cAMP degradation, IBMX ensures the assay measures the cumulative activation of adenylate cyclase, rather than a transient steady-state[6].

The Self-Validating System: A compound might increase cAMP by directly activating adenylate cyclase (like forskolin) or inhibiting PDEs, bypassing GPR119 entirely. To self-validate, run a parallel assay using wild-type HEK293 cells that do not express GPR119. If Derivative-A increases cAMP in the WT cells, it is a non-specific artifact, not a true GPR119 agonist.

Step-by-Step Workflow:

  • Seed HEK293 cells stably expressing human GPR119 at 10,000 cells/well in a 384-well microplate.

  • Incubate cells for 30 minutes at 37°C in stimulation buffer (Hank's Balanced Salt Solution, 20 mM HEPES, 0.01% BSA) supplemented with 1 mM IBMX[6].

  • Add Derivative-A, MBX-2982, and AR-231453 in a 10-point concentration-response curve (0.1 nM to 10 μ M). Incubate for 45 minutes.

  • Add TR-FRET lysis/detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Incubate for 1 hour at room temperature in the dark.

  • Read on a compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations against a standard curve.

Protocol 2: Ex Vivo Glucose-Dependent Insulin Secretion (GDIS)

Objective: Verify that insulin secretion only occurs under hyperglycemic conditions.

Causality & Design: The primary clinical advantage of GPR119 agonists over legacy sulfonylureas is their glucose dependency. They should not trigger insulin release at fasting glucose levels, thereby eliminating the risk of fatal hypoglycemia[3][8]. We test isolated murine islets at both 2.8 mM (fasting/low) and 16.7 mM (postprandial/high) glucose.

The Self-Validating System: Include Glibenclamide (a sulfonylurea) as a control. Glibenclamide closes ATP-sensitive K⁺ channels independently of glucose metabolism. Therefore, it will force insulin secretion at both 2.8 mM and 16.7 mM glucose. If Derivative-A behaves like Glibenclamide and triggers secretion at 2.8 mM, the compound fails our safety criteria. The assay validates itself by proving the islets are viable and capable of secreting insulin at low glucose (via Glibenclamide), while simultaneously proving Derivative-A's mechanism is strictly glucose-dependent.

Step-by-Step Workflow:

  • Isolate murine pancreatic islets via collagenase digestion and hand-pick medium-sized islets. Recover overnight in RPMI-1640 medium supplemented with 10% FBS[4].

  • Starve islets in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose for 1 hour at 37°C[8].

  • Transfer islets (5-10 per well) into a 96-well plate containing KRBH buffer with either 2.8 mM or 16.7 mM glucose.

  • Treat with vehicle (DMSO), Derivative-A (1 μ M), or Glibenclamide (10 μ M).

  • Incubate for 1 hour at 37°C.

  • Centrifuge the plate at 800 x g to pellet the islets. Collect the supernatant and quantify insulin using a high-sensitivity Rat/Mouse Insulin ELISA kit[4][8].

References

  • PLoS ONE: High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice.[Link]

  • Diabetes Journal / Glucagon.com: β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation. [Link]

  • Biomolecules & Therapeutics: YH18968, a Novel 1,2,4-Triazolone G-Protein Coupled Receptor 119 Agonist for the Treatment of Type 2 Diabetes Mellitus. [Link]

  • Journal of Endocrinology: GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis. [Link]

  • Endocrinology (NIH): GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms.[Link]

Sources

Comparative

A Cost-Benefit Analysis of Precursor Selection in the Synthesis of Advanced Pharmaceutical Intermediates

A Senior Application Scientist's Guide to the Synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine Hydrochloride and its Strategic Alternatives in Drug Development In the intricate world of pharmaceutical development, the...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine Hydrochloride and its Strategic Alternatives in Drug Development

In the intricate world of pharmaceutical development, the selection of a synthetic route and its corresponding precursors is a critical decision with far-reaching implications for cost, efficiency, safety, and scalability. This guide provides an in-depth cost-benefit analysis of the use of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride as a key intermediate, with a specific focus on its application in the synthesis of the promising antidiabetic clinical candidate, BMS-903452. We will explore the established synthetic pathway and juxtapose it with a conceptual alternative, offering researchers, scientists, and drug development professionals a comprehensive framework for strategic precursor selection.

The Central Role of Pyridine Derivatives in Medicinal Chemistry

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry, forming the core of numerous approved drugs and clinical candidates.[1] Their prevalence stems from their ability to engage in a wide range of chemical transformations and their inherent drug-like properties. The specific precursor under examination, 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride, is a valuable intermediate that combines the reactivity of a halogenated pyridine with the structural motif of a piperidine ring, a common feature in centrally active and metabolically stable compounds.

Target Molecule: BMS-903452 - A Case Study

To ground our analysis in a real-world context, we will focus on the synthesis of BMS-903452, a potent and selective GPR119 agonist that has been investigated for the treatment of type 2 diabetes.[2][3][4][5] The synthesis of this complex molecule provides an excellent platform to compare different strategic approaches to precursor utilization.

Primary Synthetic Route: A Step-by-Step Analysis

The established synthesis of BMS-903452 utilizes 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride as a key intermediate. This pathway can be broken down into several key stages, each with its own set of considerations.

Synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride

The journey to BMS-903452 begins with the synthesis of our primary precursor. This is typically achieved through a nucleophilic aromatic substitution reaction between 5-chloro-2-hydroxypyridine and a protected 4-hydroxypiperidine, followed by deprotection.

Experimental Protocol: Synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride

Materials:

  • 5-Chloro-2-hydroxypyridine

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Toluene

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Mitsunobu Reaction: To a solution of 5-chloro-2-hydroxypyridine (1.0 eq), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous toluene, is added diisopropyl azodicarboxylate (1.5 eq) dropwise at 0 °C under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxylate.

  • Deprotection: The purified intermediate is dissolved in dichloromethane, and a solution of hydrochloric acid in diethyl ether is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Isolation: The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride as a white solid.

Assembly of BMS-903452 using the Primary Precursor

Once the key intermediate is in hand, the synthesis of BMS-903452 proceeds through a series of coupling reactions.

Experimental Protocol: Synthesis of BMS-903452

Materials:

  • 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride

  • Gimeracil (5-chloro-4-hydroxy-2(1H)-pyridinone)

  • 1,2-Difluoro-4-(methylsulfonyl)benzene

  • 5-Chloro-2-iodopyrimidine

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH)

Procedure:

  • Coupling with Gimeracil: The synthesis commences with the coupling of gimeracil with a protected 4-hydroxypiperidine under standard Mitsunobu conditions to yield an intermediate.

  • Aromatic Substitution: 1,2-Difluoro-4-methylsulfonylbenzene is reacted with the sodium salt of the previously formed intermediate in dimethylformamide. The mixture is heated to yield the subsequent intermediate.

  • Deprotection: The protecting group is removed with aqueous hydrogen chloride to yield the piperidine hydrochloride salt.

  • Final Coupling: The synthesis is completed by coupling the deprotected piperidine with 5-chloro-2-iodopyrimidine in dimethylformamide with diisopropylethylamine to yield BMS-903452.

A Conceptual Alternative: Rearranging the Synthetic Chessboard

Conceptual Alternative Synthetic Pathway

This alternative route would likely begin with the reaction of a protected 4-hydroxypiperidine with 5-chloro-2-iodopyrimidine. The resulting intermediate would then undergo a Mitsunobu reaction with gimeracil, followed by coupling with 1,2-difluoro-4-methylsulfonylbenzene.

Comparative Analysis: Head-to-Head

Factor Primary Synthetic Route Conceptual Alternative Route
Precursor Availability 5-Chloro-2-hydroxypyridine and tert-butyl 4-hydroxypiperidine-1-carboxylate are commercially available from multiple suppliers.Key starting materials are also commercially available.
Number of Steps Multi-step synthesis with several isolations.Potentially a similar number of steps, but the sequence is altered.
Process Robustness The established route is well-documented in scientific literature, suggesting a degree of optimization and robustness.Less documented, potentially requiring more optimization to achieve consistent yields and purity.
Yield & Purity Published data would need to be consulted for specific yields at each step. Purity is typically high for pharmaceutical intermediates.Hypothetically, changing the order of reactions could impact yields due to differences in substrate reactivity and stability.
Cost of Raw Materials A detailed cost analysis is presented in the table below.A similar cost analysis for the key reagents would be necessary for a direct comparison.
Safety & Handling Involves the use of hazardous reagents such as DIAD and sodium hydride.Would also likely involve hazardous reagents, and a full risk assessment would be required.
Environmental Impact Use of chlorinated solvents and reagents that require careful waste management.Likely to have a similar environmental footprint, with the specific solvent and reagent choices dictating the overall impact.

Cost-Benefit Deep Dive: A Quantitative Look

Reagent CAS Number Indicative Price (USD/g) Key Role in Synthesis Supplier Examples
Primary Route Starting Materials
5-Chloro-2-hydroxypyridine4214-79-3~5-10Pyridine coreSigma-Aldrich, TCI
tert-Butyl 4-hydroxypiperidine-1-carboxylate109384-19-2~10-15Piperidine coreSigma-Aldrich, TCI
Key Reagents for BMS-903452 Assembly
Gimeracil103766-25-2~30-50Pyridinone moietyCayman Chemical, TCI
1,2-Difluoro-4-(methylsulfonyl)benzene424792-57-4~9-15Sulfonylphenyl moiety3ASenrise, Sigma-Aldrich
5-Chloro-2-iodopyrimidine874676-81-0~36-191Pyrimidine moietyChemicalBook, Sigma-Aldrich

Note: Prices are indicative and can vary significantly based on supplier, purity, and quantity.

Safety and Environmental Considerations

A critical aspect of any chemical synthesis is a thorough evaluation of the associated hazards.

Reagent Key Hazards Mitigation Strategies
Diisopropyl azodicarboxylate (DIAD) Explosive, toxic, irritantHandle with care, avoid shock and heat, use in a well-ventilated fume hood.
Sodium Hydride (NaH) Flammable solid, water-reactiveHandle under inert atmosphere, use appropriate fire-extinguishing media (e.g., dry powder).
5-Chloro-2-iodopyrimidine Harmful if swallowed, causes skin and eye irritation[6][7]Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Gimeracil Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritationUse in a well-ventilated area, wear appropriate PPE.
1,2-Difluoro-4-(methylsulfonyl)benzene IrritantHandle with care, wear appropriate PPE.

Environmentally, the use of chlorinated solvents and reagents in both potential routes necessitates proper waste disposal protocols to minimize environmental contamination. The development of greener synthetic methodologies that reduce or eliminate the use of such materials is an ongoing goal in the pharmaceutical industry.

Visualizing the Synthetic Pathways

To further clarify the two synthetic approaches, the following diagrams illustrate the logical flow of each route.

Primary_Synthetic_Route cluster_precursor Precursor Synthesis cluster_bms_synthesis BMS-903452 Assembly 5-Chloro-2-hydroxypyridine 5-Chloro-2-hydroxypyridine Mitsunobu_Reaction Mitsunobu Reaction 5-Chloro-2-hydroxypyridine->Mitsunobu_Reaction t-Butyl 4-hydroxypiperidine-1-carboxylate t-Butyl 4-hydroxypiperidine-1-carboxylate t-Butyl 4-hydroxypiperidine-1-carboxylate->Mitsunobu_Reaction Deprotection Deprotection Mitsunobu_Reaction->Deprotection 5-Chloro-2-(piperidin-4-yloxy)pyridine_HCl 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride Deprotection->5-Chloro-2-(piperidin-4-yloxy)pyridine_HCl Coupling1 Coupling 1 5-Chloro-2-(piperidin-4-yloxy)pyridine_HCl->Coupling1 Gimeracil Gimeracil Gimeracil->Coupling1 1,2-Difluoro-4-MSB 1,2-Difluoro-4- (methylsulfonyl)benzene Coupling2 Coupling 2 1,2-Difluoro-4-MSB->Coupling2 5-Chloro-2-iodopyrimidine 5-Chloro-2-iodopyrimidine Final_Coupling Final Coupling 5-Chloro-2-iodopyrimidine->Final_Coupling Coupling1->Coupling2 Coupling2->Final_Coupling BMS-903452 BMS-903452 Final_Coupling->BMS-903452

Caption: Primary synthetic route to BMS-903452.

Conceptual_Alternative_Route t-Butyl 4-hydroxypiperidine-1-carboxylate t-Butyl 4-hydroxypiperidine-1-carboxylate Initial_Coupling Initial Coupling t-Butyl 4-hydroxypiperidine-1-carboxylate->Initial_Coupling 5-Chloro-2-iodopyrimidine 5-Chloro-2-iodopyrimidine 5-Chloro-2-iodopyrimidine->Initial_Coupling Intermediate_A Intermediate A Initial_Coupling->Intermediate_A Mitsunobu_Reaction Mitsunobu Reaction Intermediate_A->Mitsunobu_Reaction Gimeracil Gimeracil Gimeracil->Mitsunobu_Reaction Intermediate_B Intermediate B Mitsunobu_Reaction->Intermediate_B Final_Coupling Final Coupling Intermediate_B->Final_Coupling 1,2-Difluoro-4-MSB 1,2-Difluoro-4- (methylsulfonyl)benzene 1,2-Difluoro-4-MSB->Final_Coupling BMS-903452 BMS-903452 Final_Coupling->BMS-903452

Caption: Conceptual alternative synthetic route to BMS-903452.

Conclusion and Future Outlook

This guide has provided a comprehensive, albeit preliminary, cost-benefit analysis of using 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride as a precursor in the synthesis of the antidiabetic clinical candidate BMS-903452. The primary synthetic route is well-established, but a conceptual alternative involving a rearrangement of the reaction sequence presents an intriguing possibility for process optimization.

For researchers and drug development professionals, the key takeaways are:

  • Precursor selection is a multi-faceted decision: It is not solely about the cost of raw materials but also encompasses factors such as process robustness, scalability, safety, and environmental impact.

  • Established routes offer reliability: The primary synthetic pathway for BMS-903452 is documented, providing a degree of confidence in its execution.

  • Alternative routes hold potential for innovation: The conceptual alternative, while requiring significant development and validation, could offer advantages in terms of yield, purity, or cost-effectiveness. Further research into this and other potential synthetic strategies is warranted.

Ultimately, the optimal choice of precursor and synthetic route will depend on the specific goals and constraints of a given drug development program. A thorough understanding of the chemistry, coupled with a rigorous cost-benefit analysis, is paramount to making informed and strategic decisions that will pave the way for the successful and efficient production of life-saving medicines.

References

  • 3A Senrise. (n.d.). 1,2-Difluoro-4-(methylsulfonyl)benzene, 98%. Retrieved March 20, 2026, from [Link]

  • 1mg. (2023, May 18). Gimeracil + Oteracil + Tegafur: View Uses, Side Effects and Medicines. [Link]

  • IndiaMART. (n.d.). Tegonat S1 Tegafur Gimeracil Oteracil. Retrieved March 20, 2026, from [Link]

  • NextSDS. (n.d.). 2-Chloro-5-iodopyrimidine — Chemical Substance Information. [Link]

  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. [Link]

  • DrugsHK. (n.d.). Tegafur/Gimeracil/Oteracil (TS-1). Retrieved March 20, 2026, from [Link]

  • Guangdong Wengjiang Chemical Reagent Co., Ltd. (2026, February 3). 1,2-Difluoro-4-methylsulfonylbenzene. [Link]

  • NextSDS. (n.d.). 1,4-Difluoro-2-(methylsulfonyl)benzene — Chemical Substance Information. [Link]

  • Angene Chemical. (2025, March 11). Safety Data Sheet: (Methylsulfonyl)benzene. [Link]

  • United States P
  • Google Patents. (n.d.). US9309229B2 - Crystalline forms of 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl).
  • DC Fine Chemicals. (2025, May 13). Safety Data Sheet: 112600 - Thimerosal, Ph. Eur., USP. [Link]

  • WIPO. (n.d.). Search International and National Patent Collections. Retrieved March 20, 2026, from [Link]

  • Beilstein Journals. (2011, April 18). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]

  • Inxight Drugs. (n.d.). BMS-903452. Retrieved March 20, 2026, from [Link]

  • Organic Syntheses. (2021, July 8). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E) -. [Link]v98p0159)

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride
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Reactant of Route 2
5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride
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